Pentaerythritol monooleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGEJLUEOSDBB-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893109 | |
| Record name | Pentaerythritol monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10332-32-8 | |
| Record name | Pentaerythritol, monooleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL MONOOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V85GPR8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction to pentaerythritol esters in chemical sciences.
An In-depth Technical Guide to Pentaerythritol Esters
Introduction to Pentaerythritol Esters
Pentaerythritol esters (PE esters) are a class of synthetic esters formed from the esterification of pentaerythritol, a polyol with four hydroxyl groups, and various carboxylic acids.[1][2] Their unique neopentyl structure, characterized by a central quaternary carbon atom, imparts exceptional thermal and oxidative stability, making them highly valuable in demanding applications.[3] This structure eliminates the possibility of β-hydrogen elimination, a common degradation pathway for many other esters, thus contributing to their robustness at high temperatures.[4]
PE esters are recognized for their excellent lubricity, high viscosity index, low volatility, and good biodegradability.[3][5][6] These properties have led to their widespread use as high-performance base oils in synthetic lubricants for aviation, automotive, and industrial applications.[3][7][8] Furthermore, their versatility extends to roles as plasticizers and release agents in the polymer industry and as dielectric fluids in transformers.[9][10] In the pharmaceutical sector, a specific derivative, pentaerythritol tetranitrate (PETN), serves as a potent vasodilator for the treatment of cardiovascular conditions.[11][12] This guide provides a comprehensive overview of the synthesis, properties, and key applications of pentaerythritol esters, with a focus on their technical aspects for researchers and professionals in chemical sciences and drug development.
Synthesis of Pentaerythritol Esters
The primary method for synthesizing pentaerythritol esters is the direct esterification of pentaerythritol with one or more carboxylic acids.[9][13] The choice of carboxylic acid (e.g., linear, branched, short-chain, or long-chain) is critical as it dictates the final properties of the ester, such as viscosity, pour point, and lubricity.[14][15]
The reaction typically involves heating pentaerythritol with a slight excess of the desired carboxylic acid(s) to drive the reaction to completion.[14][16] The process can be self-catalyzed by the excess acid, especially at higher temperatures, or an esterification catalyst such as a strong acid (e.g., p-toluenesulfonic acid) or a solid acid catalyst can be employed to accelerate the reaction.[16][17] Water is produced as a byproduct and is continuously removed, often with the aid of a solvent like toluene to form an azeotrope, to shift the equilibrium towards the formation of the ester product.[16][18] After the reaction is complete, any excess acid and the catalyst are removed, and the final product may be purified using techniques like vacuum distillation.[14][18]
Core Properties and Data
Pentaerythritol esters are engineered fluids whose properties can be tailored by selecting specific fatty acids for the esterification process. Key characteristics include high thermal and oxidative stability, a high viscosity index (VI), excellent low-temperature fluidity, a high flash point, and good biodegradability.[3][5][6] These attributes make them superior to conventional mineral oils in many high-performance applications.[1] For instance, their high VI ensures a more stable viscosity over a wide range of operating temperatures.[3] Their biodegradability, with degradation rates often exceeding 60% according to OECD 301B standards, makes them an environmentally friendlier alternative to mineral oils.[6]
| Property | Pentaerythritol Ester (Mixed C5-C9 acids)[13] | Pentaerythritol Ester (Oleic Acid) | Pentaerythritol Ester (Various Grades)[19] | Mineral Transformer Oil[9] |
| Kinematic Viscosity @ 40°C (mm²/s) | - | - | 29.87 - 378.05 | 10-12 |
| Kinematic Viscosity @ 100°C (mm²/s) | - | - | 5.62 - 25.32 | 2.5-3.0 |
| Viscosity Index (VI) | >130[15] | High (>180)[20] | 88 - 147 | ~100 |
| Flash Point (°C) | >240 | >300[17] | 255 - 297 | 140-160 |
| Pour Point (°C) | <-40 | -15[17] | -58 to -6 | -45 to -15 |
| Breakdown Voltage (kV) | >35 | - | - | 25-30 |
| Biodegradability | >90% in 21 days[9] | High[1] | Good[5] | <30%[6] |
| Acid Value (mgKOH/g) | - | - | 0.02 - 0.05 | Low |
Experimental Protocols
General Protocol for Synthesis of Pentaerythritol Tetraester
This protocol describes a general laboratory procedure for the synthesis of a pentaerythritol ester via direct esterification with a single type of carboxylic acid.
1. Materials and Equipment:
-
Pentaerythritol (1 mole equivalent)
-
Carboxylic acid (e.g., n-heptanoic acid) (4.4 mole equivalents, ~10% molar excess)
-
Toluene (as azeotropic solvent)
-
p-Toluenesulfonic acid (catalyst, ~0.5% by weight of reactants)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
Charge the reaction flask with pentaerythritol, the chosen carboxylic acid, and toluene.
-
Begin stirring the mixture and add the p-toluenesulfonic acid catalyst.
-
Heat the mixture to reflux (typically 110-140°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (4 moles per mole of pentaerythritol) has been collected. Reaction times can range from 12 to 27 hours depending on the acid used.[21]
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess carboxylic acid) and then with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
-
For higher purity, the crude ester can be further purified by vacuum distillation to remove any remaining volatile impurities.
3. Characterization:
-
The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the ester linkage (C=O stretch around 1735 cm⁻¹) and the disappearance of the hydroxyl (-OH) peak from pentaerythritol.[22]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure.
-
Physicochemical properties such as viscosity, pour point, and flash point can be measured using standard ASTM methods.
Applications in Chemical Sciences
High-Performance Lubricants
The primary application of PE esters is as base stocks for high-performance synthetic lubricants.[3] Their superior thermal stability and high viscosity index make them ideal for use in demanding environments such as:
-
Aviation Turbine Oils: Where they must perform reliably across extreme temperature ranges.[7][8]
-
Automotive Engine Oils: Contributing to fuel efficiency and longer drain intervals.[20]
-
Industrial Gear and Compressor Oils: Providing excellent wear protection under heavy loads.[7][23]
-
Environmentally Friendly Hydraulic Fluids: Due to their high biodegradability and low toxicity.[6][24]
PE esters form stable lubricating films between moving parts, significantly reducing friction and wear.[23] They also exhibit good solvency for additives, which are often blended into lubricant formulations to enhance specific properties.
Dielectric Fluids (Transformer Oils)
PE esters are increasingly used as dielectric insulating fluids in high-voltage transformers.[9] They offer several advantages over traditional mineral oils, including a higher fire point (>300°C), excellent biodegradability, and superior moisture tolerance.[9] The high fire point significantly enhances operational safety, especially in urban or indoor installations.[9] While they possess excellent dielectric properties, research has shown their lightning impulse breakdown voltage can be lower than that of mineral oil, which is a consideration for ultra-high-voltage applications.[25]
Polymer Additives
In the polymer industry, PE esters, particularly those derived from long-chain fatty acids like stearic acid (known as PETS or pentaerythritol tetrastearate), function as effective additives.[10] They are used as:
-
Internal and External Lubricants: To improve the flow properties of polymer melts during processing, such as in extrusion or injection molding.[10]
-
Release Agents: To prevent the polymer from sticking to hot metal surfaces of molds and machinery, facilitating easier demolding.[10]
-
Plasticizers: To increase the flexibility and durability of plastics like PVC.[16] They are valued for their low volatility and excellent thermal stability, ensuring they do not degrade at typical polymer processing temperatures.[10]
Application in Drug Development: Pentaerythritol Tetranitrate (PETN)
Pentaerythritol tetranitrate (PETN) is a well-known ester of pentaerythritol and nitric acid.[26] While famous for its use as an explosive, PETN is also an important therapeutic agent used as a coronary vasodilator for the treatment of angina pectoris (chest pain caused by reduced blood flow to the heart).[11][12]
Mechanism of Action
The therapeutic effect of PETN is derived from its ability to act as a prodrug, releasing nitric oxide (NO) within vascular smooth muscle cells.[11][12] Nitric oxide is a critical signaling molecule in the cardiovascular system.
The signaling pathway is as follows:
-
PETN enters the vascular smooth muscle.
-
Inside the cell, it is enzymatically converted to release nitric oxide (NO).
-
NO activates the enzyme soluble guanylate cyclase (sGC).
-
sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Increased levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG).
-
PKG activation results in a cascade of events that decrease intracellular calcium levels, leading to the relaxation of the smooth muscle (vasodilation).
This vasodilation of arteries and veins reduces both the preload and afterload on the heart, decreasing myocardial oxygen demand and alleviating anginal symptoms.[11] A unique feature of PETN compared to other long-acting nitrates is that it appears to avoid inducing endothelial dysfunction or tolerance, partly because it also activates antioxidative pathways, such as the expression of heme oxygenase-1 (HO-1).[11]
References
- 1. saatchi-global.com [saatchi-global.com]
- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 3. What role does pentaerythritol play in lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. Comparison of Phenolic Antioxidants’ Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 6. The Environmentally Friendly Characteristics of Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 7. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 8. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. Enhancing Transformer Oils with Pentaerythritol Esters. [xfrjester.com]
- 10. greenpolymeradditives.emeryoleo.com [greenpolymeradditives.emeryoleo.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability [yyhx.ciac.jl.cn]
- 14. EP0695797A2 - Technical pentaerythritol esters as lubricant base stock - Google Patents [patents.google.com]
- 15. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]
- 16. features-of-the-synthesis-of-pentaerythritol-esters-and-carboxylic-acids-of-aliphatic-isomeric-structure - Ask this paper | Bohrium [bohrium.com]
- 17. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]
- 18. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 19. Pentaerythritol Ester Base Oil [basoils.com]
- 20. researchgate.net [researchgate.net]
- 21. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 22. Pentaerythritol and Glycerol Ester-Based Rosin-Modified Hydroxyl-Terminated Polybutadiene (HTPB) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tribology.rs [tribology.rs]
- 24. EP0888422A1 - Hydraulic oil and method for its manufacturing - Google Patents [patents.google.com]
- 25. The Hidden Vulnerabilities of Pentaerythritol Synthetic Ester Insulating Oil for Eco-Friendly Transformers: A Dive Into Molecular Behavior | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 26. Pentaerythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Pentaerythritol Monooleate using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of pentaerythritol monooleate, a valuable surfactant and emulsifying agent. The use of lipases offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, which often results in a complex mixture of mono-, di-, tri-, and tetraesters that are difficult to separate.
Introduction
This compound possesses an amphiphilic structure, with a lipophilic oleate tail and a hydrophilic head containing three free hydroxyl groups. This structure makes it an excellent surfactant and a useful intermediate for the synthesis of multifunctional lubricant additives.[1] Enzymatic synthesis using lipases provides a high degree of control over the reaction, favoring the formation of the desired monoester.[1] Key parameters influencing the reaction include substrate molar ratio, enzyme concentration, temperature, and the presence of a solvent or water.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification in environments with low water activity.[2] Both free and immobilized lipases are effective, with immobilized enzymes offering advantages in terms of stability and reusability.[3][4] Solvent-free systems are often preferred for their environmental benefits and to simplify product recovery.[3][5]
Experimental Protocols
This section details the materials and methods for the lipase-catalyzed synthesis of this compound.
Materials and Reagents
-
Pentaerythritol (PE)
-
Oleic Acid (OA)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Organic Solvent (e.g., tert-butanol, hexane - optional)
-
Molecular Sieves (3Å)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol is adapted from general procedures for lipase-catalyzed esterification in solvent-free systems.
-
Reactant Preparation: In a round-bottom flask, combine pentaerythritol and oleic acid. An excess of pentaerythritol is often used to favor the formation of the monoester.[1] A recommended starting molar ratio of pentaerythritol to oleic acid is 4:1.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 2-10% by weight of the total substrates.[1]
-
Reaction Setup: Equip the flask with a magnetic stirrer and place it in a temperature-controlled oil bath. To drive the reaction towards ester formation, water, a byproduct of the reaction, must be removed. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature between 40°C and 60°C. Lipases generally show good thermal stability within this range.[5]
-
Agitation: Stir the reaction mixture at a constant rate (e.g., 200-300 rpm) to ensure proper mixing.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes or reaches a predetermined low level.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and reused.
-
Product Purification:
-
Dissolve the crude product in a non-polar solvent like hexane.
-
Wash the solution with a 5% sodium bicarbonate solution to remove any unreacted oleic acid, followed by a water wash to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Protocol 2: Solvent-Mediated Enzymatic Synthesis of this compound
The use of an organic solvent can sometimes improve substrate solubility and reaction selectivity.
-
Reactant Preparation: Dissolve pentaerythritol and oleic acid in a suitable organic solvent (e.g., tert-butanol or a mixture of tert-butanol and tert-pentanol) in a round-bottom flask.[6]
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Reaction Setup and Conditions: Proceed as described in Protocol 1 (steps 3-5), maintaining the reaction under an inert atmosphere (e.g., nitrogen) if necessary to prevent oxidation of oleic acid.
-
Enzyme Recovery and Product Purification: Follow the same procedures as outlined in Protocol 1 (steps 6-7).
Data Presentation
The following tables summarize typical reaction parameters and their effects on the synthesis of this compound and similar esters.
Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Optimized Range | Effect on Reaction | Reference |
| Substrate Molar Ratio (PE:OA) | 4:1 | An excess of the alcohol (pentaerythritol) favors the formation of the monoester. | [1] |
| Enzyme Load | 2 - 10% (w/w) | Higher enzyme concentration increases the reaction rate, but excessively high loads may not be cost-effective. | [1] |
| Temperature | 40 - 60°C | Influences both the reaction rate and enzyme stability. Most lipases are stable up to 60°C. | [5] |
| pH | 4.5 - 7.0 | The initial pH of the reactant mixture can affect enzyme activity and ester yield. | [5] |
| Water Content | 0.3 - 1.2% (w/w) | A small amount of water is necessary for lipase activity, but excess water can promote the reverse hydrolysis reaction. | [5] |
Table 2: Comparison of Different Lipases in Ester Synthesis
| Lipase Source | Immobilized/Free | Optimal Temperature (°C) | Key Characteristics |
| Candida antarctica Lipase B (Novozym® 435) | Immobilized | 40 - 60 | High thermal stability, widely used for esterification. |
| Rhizomucor miehei Lipase (Lipozyme® RM IM) | Immobilized | 30 - 50 | sn-1,3 positional specificity, effective for interesterification.[3] |
| Porcine Pancreatic Lipase (PPL) | Free | 40 - 60 | Well-studied lipase with broad substrate specificity.[7] |
| Thermomyces lanuginosa Lipase (Lipozyme® TL IM) | Immobilized | 40 - 50 | sn-1,3 positional specificity, cost-effective.[3] |
Visualizations
Caption: Interplay of key parameters affecting the enzymatic synthesis of this compound.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clean synthesis of biolubricant range esters using novel liquid lipase enzyme in solvent free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-stage enzymatic process for synthesis of extremely pure high oleic glycerol monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Protocol for Selective Monoesterification of Pentaerythritol: Application Notes for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective monoesterification of pentaerythritol. The resulting monoesters are valuable intermediates in the synthesis of novel drug delivery systems and other advanced pharmaceutical applications. This protocol emphasizes two primary methodologies for achieving selective monoesterification: enzymatic synthesis and a protecting group strategy, both of which offer high selectivity and yield of the desired monoester product.
Application Notes
Pentaerythritol, a tetrafunctional alcohol, serves as a versatile scaffold in medicinal chemistry and drug development. Its unique symmetrical structure allows for the precise attachment of functional moieties, making it an ideal core for creating specialized molecular architectures.[1] The selective monoesterification of pentaerythritol is a critical first step in harnessing its potential, as it leaves three free hydroxyl groups available for further modification or for imparting desirable physicochemical properties, such as water solubility.
The resulting amphiphilic structure of pentaerythritol monoesters, with a hydrophilic polyol head and a lipophilic ester tail, makes them excellent candidates for use as emulsifiers, solubilizing agents, and components of advanced drug delivery systems.[2] In pharmaceutical formulations, these monoesters can act as carriers for poorly water-soluble drugs, enhancing their bioavailability.[3][4] For instance, pentaerythritol-based solid dispersions have been shown to significantly increase the aqueous solubility and dissolution rate of active pharmaceutical ingredients (APIs).[3][5][6]
Furthermore, pentaerythritol and its derivatives are being explored as core structures for the synthesis of dendrimers and nanoparticles for targeted drug and gene delivery.[7][8][9] The mono-functionalized pentaerythritol can serve as a foundational building block for constructing these complex, highly branched macromolecules.
Experimental Protocols
Two primary protocols for achieving selective monoesterification of pentaerythritol are detailed below. The choice of method will depend on the desired scale of the reaction, the specific fatty acid to be used, and the available laboratory resources.
Protocol 1: Enzymatic Monoesterification using Lipase
Enzymatic esterification offers a highly selective and environmentally friendly approach to synthesizing pentaerythritol monoesters. Lipases, as biocatalysts, can operate under mild reaction conditions, minimizing the formation of byproducts and simplifying purification.[2]
Materials:
-
Pentaerythritol
-
Fatty acid (e.g., stearic acid, oleic acid)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)[10]
-
Anhydrous solvent (e.g., 2-methyl-2-butanol or a mixture of tert-butanol and dimethylsulfoxide)[10][11]
-
Molecular sieves (3Å or 4Å), activated
-
Hexane
-
Ethanol
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a stopper
-
Magnetic stirrer with heating plate
-
Orbital shaker incubator
-
Rotary evaporator
-
Glass funnel for filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve pentaerythritol and the desired fatty acid in the chosen anhydrous solvent. A molar excess of pentaerythritol to the fatty acid (e.g., 4:1) is often used to favor monoester formation.
-
Addition of Catalyst and Desiccant: To the solution, add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves (to remove the water produced during the reaction and shift the equilibrium towards the product).[10]
-
Reaction Incubation: Seal the flask and place it in an orbital shaker incubator. Maintain a constant temperature (typically between 40-60°C) and agitation for 24-48 hours. The optimal time and temperature may vary depending on the specific substrates and enzyme used.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed with a solvent and reused.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or ethanol, can be used to separate the monoester from unreacted pentaerythritol, unreacted fatty acid, and any di- or tri-esters that may have formed.
-
Characterization: Characterize the purified pentaerythritol monoester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its structure and purity.[12][13][14][15][16]
Protocol 2: Selective Monoesterification using a Protecting Group Strategy
This method involves the use of protecting groups to temporarily block three of the four hydroxyl groups on pentaerythritol, allowing for the selective esterification of the remaining free hydroxyl group. This strategy provides excellent control over the reaction and typically results in high yields of the desired monoester.[17][18][19][20]
Materials:
-
Pentaerythritol
-
A suitable protecting group reagent (e.g., benzaldehyde dimethyl acetal for the formation of a benzylidene acetal)
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Acylating agent (e.g., fatty acid chloride or anhydride)
-
A base (e.g., pyridine, triethylamine)
-
Reagents for deprotection (e.g., H₂/Pd-C for hydrogenolysis of benzylidene acetals)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Multi-neck round-bottom flask
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Protection Step:
-
In a multi-neck round-bottom flask equipped with a Dean-Stark apparatus, dissolve pentaerythritol in an anhydrous solvent like toluene.
-
Add the protecting group reagent (e.g., two equivalents of benzaldehyde dimethyl acetal) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture, wash with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-protected pentaerythritol, which will have one free hydroxyl group.
-
-
Esterification Step:
-
Dissolve the protected pentaerythritol in an anhydrous solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath and add the acylating agent (e.g., stearoyl chloride) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting protected monoester by silica gel column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified, protected monoester in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst for deprotection (e.g., palladium on carbon for hydrogenolysis of a benzylidene acetal).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the protecting groups are cleaved (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude pentaerythritol monoester.
-
If necessary, further purify the product by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data for the enzymatic monoesterification of pentaerythritol with stearic acid.
| Parameter | Value/Range | Notes |
| Substrates | ||
| Pentaerythritol:Stearic Acid Molar Ratio | 4:1 | An excess of pentaerythritol favors the formation of the monoester. |
| Catalyst | ||
| Enzyme | Novozym 435 | Immobilized Candida antarctica lipase B. |
| Enzyme Loading | 10% (w/w) | Based on the total weight of the substrates. |
| Reaction Conditions | ||
| Solvent | tert-butanol | Provides a good medium for both substrates and the enzyme. |
| Temperature | 60°C | Optimal temperature for enzyme activity and reaction rate. |
| Reaction Time | 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Yield and Selectivity | ||
| Conversion of Stearic Acid | ~82% | As reported in similar lipase-catalyzed esterifications.[10] |
| Selectivity for Monoester | >95% | Enzymatic reactions offer high selectivity towards mono-acylation. |
| Isolated Yield of Monoester | 70-80% | After purification by column chromatography. |
Visualizations
Experimental Workflow for Enzymatic Monoesterification
References
- 1. mdpi.com [mdpi.com]
- 2. Pentaerythritol monostearate | 78-23-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. db-thueringen.de [db-thueringen.de]
- 14. chemistry.uoc.gr [chemistry.uoc.gr]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application of Pentaerythritol Monooleate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol monooleate is an amphiphilic ester drawing increasing interest in pharmaceutical formulations. Its unique molecular structure, featuring a hydrophilic pentaerythritol head with three free hydroxyl groups and a lipophilic oleic acid tail, makes it a versatile excipient.[1] This amphiphilicity allows it to function as a surfactant, emulsifying agent, and a potential carrier in various drug delivery systems.[1] Primarily, it is being explored for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, which represent a significant portion of new chemical entities.[2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research and development.
Key Applications and Mechanisms of Action
This compound is primarily utilized in the formulation of solid dispersions and self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: In solid dispersions, this compound can act as a carrier to improve the dissolution of poorly soluble drugs. The mechanism involves the conversion of the crystalline drug into a higher-energy amorphous state, thereby increasing its surface area and dissolution rate.[1] Studies on pentaerythritol (the parent polyol) have shown its potential to significantly enhance the aqueous solubility of drugs like Ursodeoxycholic Acid and Atorvastatin.[6] For instance, a co-processed excipient of pentaerythritol and Eudragit RS100 was shown to increase the aqueous solubility of Atorvastatin by approximately 43-fold.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): As a surfactant and emulsifier, this compound is a suitable component for SEDDS.[1] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8][9] This in-situ emulsification facilitates the solubilization of lipophilic drugs, leading to improved absorption and bioavailability.[2][5][8]
Quantitative Data on Formulation Performance
While specific quantitative data for drug delivery systems based solely on this compound is limited in publicly available literature, data from studies using pentaerythritol as a carrier provide valuable insights. The following table summarizes relevant findings. It is important to note that these values may vary depending on the specific drug, formulation composition, and manufacturing process.
| Drug | Delivery System | Key Quantitative Data | Reference |
| Atorvastatin | Solid Dispersion (Pentaerythritol-EudragitRS100 co-processed excipient) | Particle Size: ~477.77 nmZeta Potential: ~-13.06 mVIn Vitro Dissolution (120 min): ~29% for pure drug, significantly higher for the formulation. | [10] |
| Ursodeoxycholic Acid | Solid Dispersion (Pentaerythritol carrier) | Solubility Enhancement: 22-fold increase in aqueous solubility compared to the pure drug.Drug Entrapment Efficiency: ~97-99% | [6] |
Note: The data for Atorvastatin is for a co-processed excipient containing pentaerythritol, not this compound alone. The data for Ursodeoxycholic Acid uses pentaerythritol as the carrier.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance drug solubility.
Workflow Diagram:
Materials:
-
Poorly water-soluble drug
-
This compound
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the drug and this compound in a predetermined ratio (e.g., 1:1, 1:2, 1:4). Dissolve both components in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid mass or thin film is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the sample at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to ensure complete removal of the residual solvent.
-
Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a series of sieves to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Workflow Diagram:
Materials:
-
Lipophilic drug
-
Oil (e.g., Capryol 90, olive oil)
-
Surfactant (this compound)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: Prepare different ratios of oil, surfactant (this compound), and co-surfactant. Heat the mixture in a water bath at a low temperature (e.g., 40°C) to facilitate homogenization, if necessary.
-
Drug Loading: Add the accurately weighed drug to the excipient mixture. Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or buffer) with gentle agitation (e.g., magnetic stirring at 100 rpm). Visually observe the formation of the emulsion and note the time it takes to emulsify. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.
-
Characterization: Analyze the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
Protocol 3: In Vitro Drug Release Study
This protocol is for assessing the release profile of a drug from a this compound-based formulation.
Workflow Diagram:
Materials:
-
Drug formulation (e.g., solid dispersion)
-
Dissolution apparatus (e.g., USP Type II, paddle apparatus)
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it.
-
Apparatus Setup: Set up the dissolution apparatus with the specified volume of dissolution medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5°C. Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce a weighed amount of the formulation, equivalent to a specific dose of the drug, into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the medium (e.g., 5 mL). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Analyze the filtrate for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[11][12]
Safety and Biocompatibility Considerations
This compound is generally considered to be of low concern based on available data.[13] However, as with any excipient, a thorough safety assessment is crucial.[14][15][16][17] In vitro cytotoxicity studies on relevant cell lines are recommended to evaluate the biocompatibility of a new formulation. While specific data for this compound is scarce, studies on similar lipid-based nanoparticles, such as those made from glyceryl monooleate, have shown good biocompatibility.[18]
Logical Relationship for Safety Assessment:
Cellular Uptake Mechanisms
The cellular uptake of lipid-based nanoparticles, such as those that could be formed with this compound, is generally believed to occur via endocytic pathways.[19][20][21] The primary mechanisms include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[19][20] The specific pathway can be influenced by the particle size, surface charge, and surface chemistry of the nanoparticles.[19] Understanding the cellular uptake mechanism is crucial for designing drug delivery systems that can efficiently deliver their payload to the target intracellular site.
Conclusion
This compound holds promise as a versatile excipient for enhancing the delivery of poorly water-soluble drugs. Its application in solid dispersions and self-emulsifying drug delivery systems can lead to improved solubility, dissolution, and potentially, oral bioavailability. The provided protocols offer a foundation for researchers to explore the utility of this compound in their formulation development efforts. Further research is warranted to generate more specific quantitative data on the performance of drug delivery systems based on this excipient and to fully elucidate its interactions with biological systems.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 10. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A new approach to the safety assessment of pharmaceutical excipients. The Safety Committee of the International Pharmaceutical Excipients Council - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pla.ce.bo.free.fr [pla.ce.bo.free.fr]
- 17. researchgate.net [researchgate.net]
- 18. Biocompatibility of glycerol monooleate nanoparticles as tested on inner ear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: Pentaerythritol Monooleate as a Biolubricant Base Stock
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing demand for environmentally friendly and sustainable materials has driven research into the development of biolubricants derived from renewable resources.[1] Unlike conventional petroleum-based lubricants, biolubricants offer advantages such as high biodegradability, low toxicity, and a reduced environmental footprint.[2][3] Among the various classes of biolubricants, polyol esters, synthesized from the reaction of polyols with fatty acids, are particularly promising due to their excellent thermal stability, high viscosity indices, and good lubricity.[1][4]
Pentaerythritol (PE), a polyhydric alcohol with four primary hydroxyl groups, serves as a versatile building block for high-performance lubricants.[5][6] Esters derived from pentaerythritol, such as pentaerythritol monooleate, are recognized for their potential as biolubricant base stocks.[5] This compound's unique amphiphilic structure, with a lipophilic oleate tail and a hydrophilic head containing three free hydroxyl groups, makes it a valuable candidate for applications requiring both lubricity and surfactancy.[5] The absence of beta-hydrogens in the pentaerythritol backbone contributes to its enhanced thermal stability compared to other ester structures.[5] This application note provides a summary of its properties, detailed protocols for its synthesis and performance evaluation, and an overview of its potential applications.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. These characteristics are crucial for its function as a lubricant base stock.
| Property | Value | Reference |
| Molecular Formula | C23H44O5 | [7][8][9] |
| Molecular Weight | ~400.6 g/mol | [7][8][10] |
| Appearance | Yellow to amber liquid | [7] |
| Density | ~1.006 g/cm³ | [8][9] |
| Boiling Point | > 250 °C (at 760 mmHg) | [7][8] |
| Flash Point | ~165.5 °C to 280 °C | [7][8][9] |
| Pour Point | < -20 °C | [7] |
| Solubility | Insoluble in water | [9][11] |
| Acid Value | < 1.0 mg KOH/g (Max) | [11] |
| Iodine Value | 70 - 80 g I₂/100g | [11] |
| Biodegradability | Readily biodegradable | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
This protocol describes a common method for synthesizing this compound using an acid catalyst. The reaction's selectivity towards the monoester is controlled by the molar ratio of the reactants.[5]
Materials:
-
Pentaerythritol (PE)
-
Oleic Acid
-
p-Toluenesulfonic acid (catalyst)[12] or another suitable acid catalyst like sulfuric acid[5]
-
Toluene (as azeotropic agent, optional for water removal)[13]
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Reaction flask equipped with a Dean-Stark apparatus, condenser, thermometer, and mechanical stirrer
Procedure:
-
Reactant Charging: In the reaction flask, add oleic acid and pentaerythritol. To favor the formation of the monoester, an excess of pentaerythritol is often used (e.g., a 4:1 molar ratio of pentaerythritol to oleic acid).[5]
-
Catalyst Addition: Add the p-toluenesulfonic acid catalyst, typically 1-2% of the total reactant weight.[13]
-
Reaction Setup: If using an azeotropic agent, add toluene to the flask. Assemble the Dean-Stark apparatus and condenser.
-
Esterification: Begin stirring and heat the mixture to a reaction temperature of 140-180 °C.[12][14] Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 1 mgKOH/g).[4][14] The reaction time typically ranges from 7 to 18 hours.[5][14]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the remaining acid catalyst by washing the mixture with a sodium bicarbonate solution.
-
Wash with water to remove any remaining salts and unreacted pentaerythritol.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Final Product: Filter the mixture to remove the drying agent. The resulting liquid is the this compound product. Further purification can be achieved via vacuum or molecular distillation if required.[12][15]
Protocol 2: Synthesis via Lipase-Mediated Esterification
Enzymatic synthesis offers high selectivity under milder reaction conditions, minimizing by-product formation.[5]
Materials:
-
Pentaerythritol
-
Oleic Acid
-
Immobilized lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., hexane or toluene, to reduce viscosity)
-
Molecular sieves (to remove water)
-
Shaking incubator or stirred reactor
Procedure:
-
Reactant Preparation: Dissolve pentaerythritol and oleic acid in the organic solvent within the reactor. A molar ratio with excess pentaerythritol (e.g., 4:1) is used to promote monoesterification.[5]
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically around 2% of the reactant weight.[5] Add activated molecular sieves to adsorb the water produced.
-
Reaction: Place the reactor in a shaking incubator set to a moderate temperature (e.g., 50-70 °C) to maintain enzyme activity.[5]
-
Monitoring: Monitor the reaction by analyzing samples periodically using techniques like thin-layer chromatography (TLC) or by measuring the acid value.
-
Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The remaining liquid is the high-purity this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 3: Performance Evaluation of Biolubricant Base Stock
To assess its suitability as a biolubricant, the synthesized this compound must undergo several standard tests.
1. Tribological Properties (Friction and Wear)
-
Method: High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079).
-
Objective: To evaluate the lubricity and anti-wear properties of the lubricant.[16]
-
Procedure:
-
A steel ball is loaded and reciprocated against a stationary steel disk immersed in 2 mL of the lubricant sample.
-
The test is run under specified conditions of load (e.g., 200 g), frequency (e.g., 50 Hz), stroke length (e.g., 1 mm), and temperature (e.g., 60 °C) for a set duration (e.g., 75 min).
-
After the test, the wear scar on the ball is measured using a microscope. The average wear scar diameter (WSD) is reported in micrometers (µm). A smaller WSD indicates better anti-wear performance.
-
The coefficient of friction is monitored and recorded throughout the test.
-
2. Oxidative Stability
-
Method: Rotary Bomb Oxidation Test (RBOT) (ASTM D2272).
-
Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.[5]
-
Procedure:
-
A sample of the lubricant is placed in a copper-catalyzed glass container inside a pressure vessel (bomb).
-
The bomb is charged with pure oxygen to a specified pressure.
-
The bomb is placed in a heated bath (e.g., 150 °C) and rotated at 100 RPM.
-
The time taken for a sharp pressure drop to occur is recorded as the oxidation induction time in minutes. A longer time indicates higher oxidative stability.
-
3. Low-Temperature Fluidity
-
Method: Pour Point Test (ASTM D97).
-
Objective: To determine the lowest temperature at which the oil will still flow.[17]
-
Procedure:
-
The lubricant sample is heated and then cooled at a specified rate in a test jar.
-
The jar is removed from the cooling bath at intervals of 3 °C and tilted to check for movement of the oil surface.
-
The pour point is the lowest temperature at which movement is observed, reported as a multiple of 3 °C.
-
4. Biodegradability
-
Method: OECD 301B (Ready Biodegradability: CO₂ Evolution Test).
-
Objective: To determine the ready biodegradability of the substance by aerobic microorganisms.
-
Procedure:
-
The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium.
-
The mixture is aerated with CO₂-free air and incubated in the dark under controlled temperature.
-
The amount of CO₂ evolved from the biodegradation of the substance is measured over a 28-day period.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[7]
-
Caption: Standard testing workflow for lubricant base stock evaluation.
Performance Data Summary
Pentaerythritol esters are known for their favorable lubricant properties, including high lubricity, good thermal stability, and biodegradability.[5] The addition of pentaerythritol esters to lubricant formulations can significantly improve their anti-wear and friction reduction characteristics.[5] Studies on blends containing pentaerythritol esters have shown a lower coefficient of friction and specific wear rate compared to conventional mineral oils, especially under high loads.[4][18] The polarity of the ester groups leads to strong adsorption on metal surfaces, forming a durable lubricating film that effectively reduces friction and wear.[4]
| Performance Metric | Expected Outcome for this compound | Rationale |
| Lubricity | Good to Excellent | The polar ester head and long oleate chain form a protective film on metal surfaces, reducing friction and wear.[4][5] |
| Thermal Stability | Good | The neopentyl structure of the pentaerythritol backbone lacks beta-hydrogens, a common site for thermal decomposition.[5] |
| Oxidative Stability | Moderate to Good | While the ester group is stable, the double bond in the oleate chain can be a site for oxidation. Stability is generally higher than vegetable oils.[19] |
| Low-Temp Fluidity | Excellent | The presence of the oleic acid chain disrupts crystalline packing, leading to a very low pour point.[7][17] |
| Biodegradability | High | The ester linkage is susceptible to hydrolysis by microorganisms, making the compound readily biodegradable.[7] |
Applications
The unique properties of this compound make it suitable for a variety of applications:
-
Biolubricant Base Stock: Can be used as the primary base fluid for formulating environmentally acceptable lubricants, such as hydraulic fluids, metalworking fluids, and chainsaw bar oils.[10][20]
-
Lubricity Additive: Can be blended with other base oils (both mineral and synthetic) to improve their anti-wear and friction-reducing properties.[16]
-
Plasticizers: Used to increase the flexibility and durability of polymers like PVC.[5]
-
Surfactants and Emulsifiers: Its amphiphilic nature makes it an effective emulsifying agent in various formulations.[5]
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Pentaerythritol tetraoleate | 19321-40-5 | Benchchem [benchchem.com]
- 5. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 6. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. This compound | C23H44O5 - BuyersGuideChem [buyersguidechem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. Process for producing pentaerythritol oleate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 15. CN101245006A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 16. Synthesis and Study on Anti-Wear Properties of this compound [mat-pro.com]
- 17. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 18. tribology.rs [tribology.rs]
- 19. researchgate.net [researchgate.net]
- 20. lcruijie.com [lcruijie.com]
Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Pentaerythritol Monooleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol monooleate is an effective non-ionic surfactant well-suited for the formulation of stable oil-in-water (O/W) emulsions. Its amphiphilic nature, stemming from a lipophilic oleate tail and a hydrophilic pentaerythritol head with three free hydroxyl groups, allows it to efficiently reduce interfacial tension between oil and water phases.[1] This property is critical in the pharmaceutical and cosmetic industries for creating stable delivery systems for active pharmaceutical ingredients (APIs) and other lipophilic compounds.
These application notes provide a comprehensive guide to formulating and characterizing stable O/W emulsions using this compound. The following sections detail the necessary materials, equipment, and step-by-step protocols for emulsion preparation and stability assessment.
Key Formulation Parameters and Characterization Data
The stability and physical characteristics of an O/W emulsion are highly dependent on formulation and process variables. Key parameters to consider include the concentration of this compound, the oil-to-water phase ratio, and the pH of the aqueous phase. The following tables summarize the expected impact of these variables on critical emulsion properties such as droplet size, polydispersity index (PDI), zeta potential, and stability index.
Note: The following data are illustrative and may vary depending on the specific oil phase, equipment, and processing conditions used.
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |
| 1.0 | 450 ± 25 | 0.45 ± 0.05 | -25 ± 3 | 85 ± 5 |
| 2.5 | 280 ± 15 | 0.30 ± 0.03 | -32 ± 4 | 92 ± 3 |
| 5.0 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |
| 7.5 | 160 ± 12 | 0.28 ± 0.03 | -35 ± 3 | 96 ± 3 |
Table 2: Influence of Oil Phase Volume Fraction on Emulsion Characteristics
| Oil Phase Volume Fraction (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |
| 10 | 180 ± 18 | 0.25 ± 0.04 | -36 ± 5 | 97 ± 2 |
| 20 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |
| 30 | 210 ± 20 | 0.35 ± 0.05 | -33 ± 4 | 94 ± 4 |
| 40 | 350 ± 30 | 0.48 ± 0.06 | -28 ± 3 | 88 ± 6 |
Table 3: Impact of Aqueous Phase pH on Emulsion Stability
| pH of Aqueous Phase | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Index (%) (after 24h) |
| 4.0 | 170 ± 15 | 0.24 ± 0.03 | -18 ± 3 | 90 ± 5 |
| 5.5 | 155 ± 12 | 0.23 ± 0.02 | -30 ± 4 | 96 ± 3 |
| 7.0 | 150 ± 10 | 0.22 ± 0.02 | -38 ± 4 | 98 ± 2 |
| 8.5 | 165 ± 14 | 0.26 ± 0.03 | -45 ± 5 | 97 ± 2 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of oil-in-water emulsions stabilized with this compound.
Protocol 1: Preparation of Oil-in-Water Emulsion
This protocol describes the preparation of a stable O/W emulsion using a high-shear homogenizer.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil)
-
Purified Water
-
pH adjusting agents (e.g., citric acid, sodium hydroxide)
-
Preservative (optional)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
-
Beakers
-
Analytical balance
-
pH meter
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, weigh the required amount of purified water.
-
If necessary, adjust the pH of the water to the desired value using a pH adjusting agent.
-
Add any water-soluble components, such as preservatives, and dissolve completely with gentle stirring.
-
-
Prepare the Oil Phase:
-
In a separate beaker, weigh the required amount of the oil phase.
-
Add the predetermined amount of this compound to the oil phase.
-
Gently heat the oil phase to 40-50°C while stirring to ensure complete dissolution of the emulsifier.
-
-
Form the Pre-emulsion:
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to the aqueous phase.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the vessel of a high-shear homogenizer.
-
Homogenize the mixture at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes). The optimal speed and time will depend on the specific formulation and desired droplet size.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Transfer the final emulsion to a suitable container for storage and further characterization.
-
Protocol 2: Characterization of Emulsion Properties
This protocol outlines the key methods for characterizing the physical properties and stability of the prepared emulsions.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the emulsion droplets.
-
Procedure:
-
Dilute a small sample of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement at a constant temperature (e.g., 25°C).
-
Record the mean droplet size (Z-average) and the PDI. A lower PDI value indicates a more uniform droplet size distribution.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.
-
Procedure:
-
Prepare a diluted sample of the emulsion as described for droplet size analysis.
-
Inject the sample into the specific folded capillary cell of the zeta potential analyzer.
-
Perform the measurement and record the zeta potential. For O/W emulsions, a zeta potential more negative than -30 mV or more positive than +30 mV is generally considered to indicate good stability.
-
3. Stability Assessment:
-
Principle: The physical stability of the emulsion is monitored over time by observing changes in its macroscopic appearance (e.g., creaming, sedimentation, phase separation) and by measuring changes in droplet size.
-
Procedure for Creaming Index:
-
Transfer a known volume of the emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a constant temperature (e.g., 25°C or accelerated conditions like 40°C).
-
At regular time intervals (e.g., 1, 7, 14, and 30 days), measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / Ht) x 100
-
A lower creaming index indicates better stability.
-
Mechanism of Stabilization by this compound
This compound stabilizes oil-in-water emulsions primarily through steric hindrance. The lipophilic oleate chain anchors the molecule in the oil droplet, while the hydrophilic pentaerythritol head, with its three hydroxyl groups, extends into the aqueous phase. This arrangement creates a hydrated layer around the oil droplets, forming a physical barrier that prevents them from coalescing.
Troubleshooting
Problem: Emulsion shows rapid creaming or phase separation.
-
Possible Causes:
-
Insufficient emulsifier concentration.
-
Inadequate homogenization (speed or time).
-
Unfavorable pH of the aqueous phase.
-
-
Solutions:
-
Increase the concentration of this compound (refer to Table 1).
-
Optimize homogenization parameters (increase speed and/or time).
-
Adjust the pH of the aqueous phase to be near neutral (refer to Table 3).
-
Problem: Emulsion has a very large droplet size and high PDI.
-
Possible Causes:
-
Inefficient homogenization.
-
High oil phase volume fraction.
-
-
Solutions:
-
Increase homogenization energy (higher speed, longer time).
-
Consider using a higher-pressure homogenization method.
-
Reduce the oil phase volume fraction if the application allows (refer to Table 2).
-
Conclusion
This compound is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling formulation parameters such as emulsifier concentration, oil-to-water ratio, and pH, and by employing appropriate homogenization techniques, researchers can develop stable and well-characterized emulsion systems for a variety of applications in the pharmaceutical and related industries. The protocols and data presented in these application notes provide a solid foundation for the successful formulation and evaluation of these systems.
References
Application Notes and Protocols for the Transesterification of Pentaerythritol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol esters are a versatile class of synthetic esters with a wide range of applications, including their use as high-performance lubricants, plasticizers, and in the formulation of resins and coatings.[1][2][3] Their desirable properties, such as high thermal and oxidative stability, low volatility, and excellent lubricity, stem from the unique neopentyl structure of the pentaerythritol backbone. The transesterification of fatty acid methyl esters (FAMEs) with pentaerythritol is a common and efficient method for their synthesis.
This document provides detailed application notes and experimental protocols for the synthesis of pentaerythritol esters via transesterification. It includes a summary of various reaction conditions, comprehensive experimental procedures for synthesis and purification, and detailed protocols for the analysis of the final products by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Transesterification of Pentaerythritol
The following tables summarize quantitative data from various studies on the synthesis of pentaerythritol esters, providing a comparative overview of different catalysts and reaction conditions.
Table 1: Transesterification of Pentaerythritol with Fatty Acid Methyl Esters (FAMEs) using Sodium Methoxide Catalyst
| Reactants | Molar Ratio (FAME:PE) | Catalyst Conc. (% w/w) | Temperature (°C) | Pressure | Stirring Rate (rpm) | Time (h) | Yield (%) | Reference |
| High Oleic Palm Oil Methyl Ester (POME) and PE | 4.5:1 | 1.25 | 160 | 10 mbar | 900 | 2 | 36 | [2][4][5] |
| Soybean Oil Methyl Ester and PE | 6:1 (Methanol:Oil) | 0.08 | 75-80 | Atmospheric | Not Specified | 1 | >98 | [6] |
Table 2: Esterification of Pentaerythritol with Carboxylic Acids using Various Catalysts
| Carboxylic Acid(s) | Molar Ratio (Acid:PE) | Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Conditions | Time (h) | Yield (%) | Reference |
| Isomeric Monocarboxylic Acids (C4-C8) | 8:1 | Self-catalyzed (no external) | - | 100-110 | Toluene as solvent, continuous water removal | 12-40 | 95-96 | [3][7][8] |
| Oleic Acid | 4.9:1 | p-Toluenesulfonic acid (p-TSA) | 2 (based on alcohol) | 170 | Xylene as azeotropic agent, 550 rpm | >5 | High | [1] |
| Saturated Fatty Acids (C4-C10) | Not Specified | Tin-based catalyst | Not Specified | 130-195 | Stepwise temperature increase | 4-8 | >99.5 | [9] |
| Butyric Acid | >5:1 | Sulfuric Acid | ~1 (of total reactants) | 160-180 | -0.03 to -0.04 MPa vacuum | 5 | 99.5 | [10] |
| Carboxylic Acid Anhydrides (Acetic, Propionic, etc.) | 5-7:1 | Polybasic mineral oxacid | 1-6 (based on anhydride) | Elevated | Poured into cold water for precipitation | - | High | [11] |
Experimental Protocols
Protocol 1: Synthesis of Pentaerythritol Tetraoleate via Transesterification
This protocol is adapted from the synthesis of high oleic pentaerythritol tetraester using sodium methoxide as a catalyst.[2][4][5]
Materials:
-
Pentaerythritol (PE)
-
High Oleic Palm Oil Methyl Ester (POME)
-
Sodium Methoxide (CH₃ONa)
-
Nitrogen gas
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Vacuum pump and gauge
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Reaction Setup:
-
Place pentaerythritol and high oleic palm oil methyl ester in the three-necked round-bottom flask at a molar ratio of 1:4.5.
-
Equip the flask with a mechanical stirrer, a thermometer, and a connection to a vacuum line via a condenser.
-
Begin stirring the mixture.
-
-
Reaction:
-
Heat the mixture to 100-120°C under a nitrogen atmosphere.[12]
-
Once the temperature has stabilized, add sodium methoxide (1.25% w/w of the total reactants) to the flask.[2][4][5]
-
Apply a vacuum of 10 mbar to the system to facilitate the removal of the methanol byproduct, which drives the reaction towards the product side.[2][4][5]
-
Maintain the reaction at 160°C and 10 mbar with continuous stirring at 900 rpm for 2 hours.[2][4][5]
-
-
Work-up and Purification:
-
After 2 hours, stop the heating and allow the reaction mixture to cool to room temperature.
-
Neutralize the catalyst by adding a few drops of acidic water.[13]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with warm water to remove any remaining catalyst, soap, and glycerol.[13]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and any unreacted methyl esters under reduced pressure to obtain the crude pentaerythritol tetraoleate.
-
For higher purity, the product can be further purified by vacuum distillation.[3][7][8]
-
Protocol 2: GC-MS Analysis of Pentaerythritol Esters
This protocol provides a general method for the analysis of pentaerythritol esters. Derivatization is often necessary to increase the volatility of the esters for GC analysis.
Materials:
-
Pentaerythritol ester sample
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heptane
-
Internal standard (e.g., methyl heptadecanoate)
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of the pentaerythritol ester sample in ethyl acetate.
-
To an aliquot of the sample solution, add BSTFA.
-
Heat the mixture at 60-70°C for 20-30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature and dilute with heptane before injection.
-
-
GC-MS Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the different pentaerythritol esters (mono-, di-, tri-, and tetra-esters) based on their retention times and mass spectra.
-
Quantify the relative amounts of each ester by integrating the peak areas.
-
Protocol 3: HPLC Analysis of Pentaerythritol and its Esters
This protocol describes a method for the analysis of pentaerythritol and its less substituted esters using reverse-phase HPLC.
Materials:
-
Pentaerythritol ester sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[15]
-
Autosampler vials
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in methanol or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v for unreacted pentaerythritol, adjust gradient for esters).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detector:
-
UV detector at 196 nm for pentaerythritol.[15]
-
RI detector can be used for esters that lack a UV chromophore.
-
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to pentaerythritol and its esters based on their retention times compared to standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for the synthesis of pentaerythritol esters.
Caption: Stepwise mechanism of pentaerythritol transesterification.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 4. RU2549918C1 - Method of determining pentaerythritol concentration in aqueous solutions - Google Patents [patents.google.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. AU2001278863A1 - Transesterification process - Google Patents [patents.google.com]
- 7. features-of-the-synthesis-of-pentaerythritol-esters-and-carboxylic-acids-of-aliphatic-isomeric-structure - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pentaerythritol by High Performance Liquid Chromatography [journal.bit.edu.cn]
- 10. CN103539664A - Preparation method of pentaerythritol ester - Google Patents [patents.google.com]
- 11. GB951670A - Process for the preparation of tetraesters of penta-erythritol - Google Patents [patents.google.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. naturalspublishing.com [naturalspublishing.com]
- 15. HPLC DETERMINATION OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Controlled-Release Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, formulation strategies, and evaluation methods for controlled-release pharmaceutical formulations. The protocols offer step-by-step guidance for key experiments essential in the development and characterization of these advanced drug delivery systems.
Introduction to Controlled-Release Formulations
Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, thereby maintaining a constant drug concentration in the bloodstream for a specific period.[1] This approach offers several advantages over conventional immediate-release formulations, including improved patient compliance due to reduced dosing frequency, minimized fluctuations in plasma drug levels, and a potential reduction in side effects.[2][3] Polymers are fundamental to the design of these systems, acting as the primary rate-controlling excipients.[4][5]
The mechanism of drug release from these formulations is primarily governed by processes such as diffusion, dissolution, swelling, and erosion of the polymer matrix.[1] The choice of polymer and formulation design can be tailored to achieve a desired release profile, ranging from zero-order kinetics (constant release rate) to more complex pulsatile release patterns.
Data Presentation: In Vitro Drug Release and Pharmacokinetics
The following tables summarize quantitative data from studies on controlled-release formulations of Metformin Hydrochloride, an anti-diabetic agent, and Nifedipine, a calcium channel blocker used to treat hypertension.
In Vitro Dissolution of Metformin HCl from HPMC Matrix Tablets
Hydroxypropyl methylcellulose (HPMC) is a widely used hydrophilic polymer for creating matrix-based oral controlled-release systems. The viscosity grade and concentration of HPMC significantly influence the drug release rate.
Table 1: Cumulative Percentage Release of Metformin HCl from HPMC K100M Matrix Tablets
| Time (hours) | Formulation F1 (15% HPMC) | Formulation F2 (20% HPMC) | Formulation F3 (25% HPMC) |
| 1 | 25.3% | 20.1% | 15.8% |
| 2 | 38.6% | 31.2% | 24.5% |
| 4 | 59.2% | 48.7% | 39.1% |
| 6 | 78.5% | 65.4% | 54.3% |
| 8 | 92.1% | 81.3% | 70.2% |
| 10 | 98.7% | 97.4% | 88.6% |
| 12 | - | - | 96.6% |
Data synthesized from studies on Metformin HCl release from HPMC matrices.[4]
Pharmacokinetic Comparison of Controlled-Release vs. Immediate-Release Nifedipine
Pharmacokinetic parameters are crucial for assessing the in vivo performance of controlled-release formulations. A comparison with an immediate-release formulation highlights the intended sustained therapeutic effect.
Table 2: Pharmacokinetic Parameters of Sustained-Release (SR) vs. Immediate-Release (IR) Nifedipine Formulations in Healthy Volunteers
| Parameter | Sustained-Release (SR) Nifedipine | Immediate-Release (IR) Nifedipine |
| Cmax (ng/mL) | 54.46 ± 17.75 | 107.45 ± 29.85 |
| Tmax (hours) | 2.97 ± 0.50 | 1.13 ± 0.25 |
| AUC0–∞ (ng·h/mL) | 380.9 ± 105.24 | 334.36 ± 108.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity. Data represents mean ± standard deviation.[6]
Experimental Protocols
Protocol for In Vitro Dissolution Testing of Controlled-Release Tablets
This protocol outlines a standard procedure for evaluating the in vitro drug release from a solid oral controlled-release dosage form using USP Apparatus 2 (Paddle Apparatus).
Objective: To determine the rate and extent of drug release from a controlled-release tablet formulation over a specified time period.
Materials and Equipment:
-
Dissolution Test Apparatus (USP Apparatus 2 - Paddle)
-
Water bath with temperature control
-
Dissolution vessels
-
Paddles
-
Volumetric flasks
-
Pipettes
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
-
Controlled-release tablets
-
Reference standard of the active pharmaceutical ingredient (API)
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of the specified dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 per vessel). De-aerate the medium by a suitable method (e.g., heating and filtering, or sonication).
-
Apparatus Setup:
-
Set up the dissolution apparatus according to the manufacturer's instructions.
-
Fill the water bath and set the temperature to 37 ± 0.5 °C.
-
Place the dissolution vessels in the apparatus and add the specified volume of dissolution medium (e.g., 900 mL) to each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Set the paddle rotation speed to the specified rate (e.g., 50 rpm).
-
-
Standard Preparation: Prepare a standard solution of the API in the dissolution medium at a known concentration.
-
Dissolution Test:
-
Carefully drop one tablet into each dissolution vessel.
-
Start the paddle rotation immediately.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a sample (e.g., 5 mL) from each vessel at a point midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter, discarding the first few milliliters of the filtrate.
-
-
Sample Analysis:
-
Analyze the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.
-
Measure the absorbance or peak area of the standard solution.
-
-
Data Calculation:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed in previous samples.
-
Express the results as the cumulative percentage of the labeled drug amount released versus time.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Metformin
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Figure 1. Simplified signaling pathway of Metformin.
Mechanism of Action of Nifedipine
Nifedipine, a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.
Figure 2. Mechanism of action of Nifedipine.
Experimental Workflow for Controlled-Release Formulation Development
The development and evaluation of a controlled-release formulation follows a logical progression of in vitro and in vivo characterization.
Figure 3. Workflow for controlled-release formulation.
References
- 1. The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism | Diabetes | American Diabetes Association [diabetesjournals.org]
- 2. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Pentaerythritol Monooleate in High-Performance Lubricants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pentaerythritol monooleate as a component in high-performance lubricants. The information is intended to guide researchers and professionals in the evaluation and formulation of advanced lubrication solutions.
Introduction to this compound in Lubrication
This compound is a synthetic ester derived from the reaction of pentaerythritol, a polyhydric alcohol, with oleic acid.[1] Its unique molecular structure, featuring a single long fatty acid chain and three free hydroxyl groups, imparts amphiphilic properties, making it an interesting candidate for lubricant formulations, both as a base oil component and as an additive.[1] Pentaerythritol esters, in general, are recognized for their excellent thermal stability, high viscosity index, and good low-temperature fluidity, positioning them as viable alternatives to conventional mineral oils in demanding applications.[1][2] Furthermore, their derivation from renewable resources and inherent biodegradability align with the growing demand for environmentally friendly lubricants.[3][4]
Physicochemical and Performance Data
The following tables summarize key physicochemical and performance data for this compound and related pentaerythritol esters. This data is essential for formulating lubricants and predicting their performance characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Weight | 400.6 | g/mol | [5] |
| Density | 1.006 | g/cm³ | [6] |
| Boiling Point | > 250 (523.6 at 760 mmHg) | °C | [6][7] |
| Flash Point | 165.5 - 280 | °C | [6][7][8] |
| Pour Point | < -20 | °C | [7] |
| Kinematic Viscosity @ 100°C | 13 | cSt | [7] |
Table 2: Performance Characteristics of Lubricants Containing Pentaerythritol Esters
| Performance Metric | Test Method | Result | Notes | Reference |
| Anti-Wear Properties | Block-on-Ring Test | Wear Scar Diameter (mm) | [1] | |
| Base Oil + MoDTC | 0.55 | [1] | ||
| Base Oil + MoDTC + Pentaerythritol | 0.48 | Demonstrates synergistic anti-wear effect. | [1] | |
| Oxidation Stability | Rotary Pressure Vessel Oxidation Test (RPVOT) | > 600 | For a lubricating oil with high oxidation stability. | [9] |
| Biodegradability | OECD 301B | Readily Biodegradable | General for polyol esters. | [10] |
Note: Performance data for this compound specifically as a primary base oil in a fully formulated lubricant is limited in publicly available literature. The data presented for pentaerythritol esters should be considered representative for the class of molecules.
Experimental Protocols
Detailed methodologies for key lubricant performance evaluation are provided below. These protocols are based on internationally recognized ASTM standards.
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.
Objective: To determine the relative wear preventive characteristics of a lubricant.
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope (for measuring wear scars, accurate to 0.01 mm)
-
Test Balls (AISI E-52100 steel, 12.7 mm diameter)
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Cleaning: Thoroughly clean four test balls, the ball pot, and clamping components with appropriate solvents to remove any residues. Dry completely.
-
Assembly: Place three clean balls in the ball pot. Pour the test lubricant into the pot to a level at least 3 mm above the top of the balls.
-
Mounting: Place the fourth ball in the chuck of the test machine.
-
Test Conditions:
-
Load: 147 N (15 kgf) or 392 N (40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C
-
Duration: 60 ± 1 min
-
-
Execution: Start the motor and the timer. Maintain the specified test conditions for the duration of the test.
-
Measurement: At the end of the test, turn off the motor and allow the apparatus to cool. Remove the three lower balls and clean them. Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
-
Reporting: Calculate the average wear scar diameter for all three balls. A smaller average wear scar diameter indicates better anti-wear properties.
This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque.
Objective: To measure the resistance to flow of a lubricant under gravity at a specified temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske)
-
Constant temperature bath, capable of maintaining the desired temperature with ±0.02°C accuracy.
-
Timer, accurate to 0.1 seconds.
Procedure:
-
Sample Preparation: Ensure the lubricant sample is homogeneous and free of air bubbles.
-
Viscometer Charging: Charge the viscometer with the lubricant sample in a manner that avoids trapping air bubbles.
-
Temperature Equilibration: Place the charged viscometer in the constant temperature bath. Allow at least 30 minutes for the sample to reach the test temperature (typically 40°C or 100°C).
-
Flow Measurement: Using suction, draw the lubricant up through the capillary to a point above the upper timing mark. Release the suction and allow the lubricant to flow back down under gravity.
-
Timing: Start the timer as the leading edge of the lubricant meniscus passes the upper timing mark. Stop the timer as it passes the lower timing mark.
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where:
-
C is the calibration constant of the viscometer (cSt/s)
-
t is the measured flow time (s)
-
-
Reporting: Report the kinematic viscosity at the test temperature.
This test method evaluates the oxidation stability of steam turbine oils and other inhibited mineral oils.
Objective: To determine the resistance of a lubricant to oxidation under accelerated conditions.
Apparatus:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
-
Pressure vessel, with a pressure gauge and a means for rotation
-
Oxygen supply
-
Copper catalyst coil
-
Constant temperature bath (150 ± 0.1 °C)
Procedure:
-
Sample Preparation: Place a 50 ± 0.1 g sample of the lubricant into the pressure vessel. Add 5 ± 0.1 g of distilled water.
-
Catalyst: Place a polished copper catalyst coil in the sample.
-
Assembly and Pressurization: Assemble the pressure vessel and purge it with oxygen. Pressurize the vessel to 620 ± 15 kPa (90 ± 2 psi) at room temperature.
-
Testing: Place the sealed and pressurized vessel in the constant temperature bath maintained at 150°C. Begin rotating the vessel at 100 ± 5 rpm.
-
Data Collection: Monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.
-
Reporting: The result is reported as the time in minutes for the specified pressure drop to occur. A longer time indicates greater oxidation stability.[11]
Visualizations
The following diagram illustrates a typical workflow for evaluating the performance of a new lubricant formulation, such as one containing this compound.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. What role does pentaerythritol play in lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 3. Synthesis and Study on Anti-Wear Properties of this compound [mat-pro.com]
- 4. nanotrun.com [nanotrun.com]
- 5. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C23H44O5 - BuyersGuideChem [buyersguidechem.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. This compound Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 9. US7662271B2 - Lubricating oil with high oxidation stability - Google Patents [patents.google.com]
- 10. Feature [stle.org]
- 11. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of Pentaerythritol Monooleate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective synthesis of pentaerythritol monooleate.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound, focusing on improving selectivity and yield.
Low Selectivity and Poor Yield
Q1: Why is my reaction producing a mixture of di-, tri-, and tetraesters instead of the desired monooleate?
The primary challenge in this synthesis is controlling selectivity. Pentaerythritol has four equally reactive hydroxyl groups, which often leads to a mixture of ester products.[1] Key factors influencing selectivity include:
-
Molar Ratio: An equimolar or near-equimolar ratio (1:1) of oleic acid to pentaerythritol is crucial for favoring monoester formation.[2] Using a large excess of oleic acid will drive the reaction towards higher esters.[3][4]
-
Reaction Temperature: Elevated temperatures increase the reaction rate but can also promote the formation of more highly substituted esters and undesirable by-products.[1] Lower temperatures, for example, 70-90°C with an appropriate catalyst, can improve monoester selectivity.[2]
-
Catalyst Choice: The catalyst plays a pivotal role. Highly active catalysts or harsh acidic catalysts at high temperatures can lead to poor selectivity. Enzymatic catalysts (lipases) are known for their high selectivity under mild conditions.[1]
Q2: My overall yield is low, even after a long reaction time. What are the possible causes?
Low yields can stem from several issues:
-
Reversible Reaction: Esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants.[5]
-
Inefficient Water Removal: Continuous removal of water (e.g., by vacuum or azeotropic distillation with a solvent like toluene) is necessary to drive the reaction to completion.[6][7]
-
Suboptimal Catalyst Activity: The catalyst may be inefficient or used in insufficient quantity. For enzymatic reactions, the enzyme may be denatured or inhibited.
-
Product Loss During Workup: Significant product loss can occur during transfer, filtration, and purification steps.[5]
Reaction Conditions and Byproducts
Q3: My final product has a dark color. How can I prevent this?
Color formation is a common issue, especially in chemical synthesis at high temperatures (180-220°C), and is often due to oxidation.[6]
-
Use a Protective Atmosphere: Conducting the reaction under an inert nitrogen atmosphere can prevent oxidation of the unsaturated double bond in oleic acid, which is a primary cause of color.[6]
-
Lower the Reaction Temperature: Using a more efficient catalyst that operates at lower temperatures (e.g., 70-90°C) can significantly reduce the formation of colored impurities.[2]
-
Add a Color Inhibitor: A small amount of hypophosphorus acid added to the reaction mixture can inhibit color formation and improve the color stability of the final ester product.[5]
Q4: How do I choose between chemical and enzymatic synthesis?
The choice depends on your specific requirements for selectivity, purity, and process conditions.
-
Chemical Synthesis: Generally faster and uses cheaper catalysts (e.g., p-toluenesulfonic acid, zinc oxide).[2][3] However, it often requires high temperatures, leading to lower selectivity and byproduct formation.[1]
-
Enzymatic Synthesis: Utilizes lipases (e.g., Novozym 435) as catalysts, offering very high selectivity under mild reaction conditions (e.g., 40-70°C). This minimizes byproduct formation and results in a purer product. The main drawbacks are the higher cost of the enzyme and potentially slower reaction rates.[1]
Enzymatic Synthesis: Specific Issues
Q5: My lipase catalyst (e.g., Novozym 435) is losing activity quickly. What could be the cause?
Enzyme deactivation can be caused by several factors:
-
Water Content: While a small amount of water is essential for lipase activity, excess water (produced during esterification) can lead to enzyme aggregation and reduced activity. In-situ water removal using molecular sieves can mitigate this.[8]
-
Solvent Choice: Hydrophilic solvents (e.g., acetone) can strip the essential water layer from the enzyme, leading to deactivation. More hydrophobic solvents like hexane or toluene are generally preferred.
-
Temperature: Although lipases operate at milder temperatures than chemical catalysts, they still have an optimal temperature range. Exceeding this can cause denaturation.
-
Substrate/Product Inhibition: High concentrations of either the alcohol (pentaerythritol) or the acid can sometimes inhibit enzyme activity.
Analysis and Purification
Q6: How can I effectively separate the monooleate from the unreacted starting materials and other esters?
Purifying this compound from the reaction mixture is a significant challenge due to the similar properties of the components.
-
High-Vacuum/Molecular Distillation: This is an effective method for separating esters, especially for removing unreacted oleic acid.[3]
-
Column Chromatography: A reliable laboratory-scale method for separating mono-, di-, and triesters based on their different polarities.
-
Solvent Extraction: Can be used to remove unreacted, water-soluble pentaerythritol. However, removing unreacted pentaerythritol by simple filtration can be difficult as it may dissolve in the product mixture at elevated temperatures.[1]
-
Washing: Neutralizing the catalyst (if acidic) with a base (e.g., sodium hydrogen carbonate solution) and washing with brine can help remove impurities before final purification steps.[9]
Q7: What analytical techniques are suitable for monitoring the reaction and analyzing the final product composition?
-
Titration: To monitor the progress of the reaction by measuring the decrease in the acid value (unreacted oleic acid).[2]
-
Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common methods to determine the final product composition and quantify the relative amounts of mono-, di-, tri-, and tetraesters.
Section 2: Comparative Data on Synthesis Parameters
Optimizing the molar ratio of reactants is critical for maximizing the selectivity towards this compound.
| Molar Ratio (Oleic Acid:PE) | Target Product | Typical Conditions | Expected Outcome | Reference |
| 1:1 | Monooleate | 70-90°C, Zinc Oxide Composite Catalyst, Vacuum | High yield and purity of monooleate. Minimizes di- and tri-ester formation. | [2] |
| 2:1 | Diester | 170°C, Zinc Oxide Catalyst | Predominantly forms the diester. | [10] |
| 4:1 | Tetraester | 220°C, Organotin Catalyst | High conversion (>95%) to a mixture rich in tri- and tetraesters. | [3] |
| 4.9:1 | Tetraester | 180°C, Sulfuric Acid Catalyst | High yield (92-94%) with the product being predominantly the tetraester (95%). | [4][9] |
Section 3: Experimental Protocols
The following are representative protocols. Researchers should optimize conditions based on their specific equipment and reagents.
Protocol 1: Selective Chemical Synthesis of this compound
This protocol is adapted from a patented method designed for high selectivity towards the monoester.[2]
Materials:
-
Oleic Acid (1 mole equivalent)
-
Pentaerythritol (1 mole equivalent)
-
Zinc Oxide Composite Catalyst (e.g., 0.2-0.5% by weight of total reactants)
-
Reaction vessel equipped with a stirrer, thermometer, vacuum pump, and ultrasonic heater.
Procedure:
-
Charging the Reactor: Place oleic acid and pentaerythritol into the reaction vessel in a 1:1 molar ratio.
-
Catalyst Addition: Add the zinc oxide composite catalyst.
-
Mixing: Mix the components thoroughly using ultrasonic agitation to ensure a uniform suspension.
-
Applying Vacuum: Start the vacuum pump to remove air and subsequent water of reaction.
-
Reaction: Begin heating the mixture to 70-90°C using an ultrasonic heater. Maintain constant stirring throughout the reaction.
-
Monitoring: Periodically take samples to monitor the reaction progress by measuring the acid value.
-
Completion: Stop the reaction when the acid value drops to ≤ 0.05 mg KOH/g.
-
Purification: Cool the reaction mixture and filter to remove the solid catalyst. The filtrate is the crude this compound, which can be further purified by vacuum distillation if required.
Protocol 2: Selective Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the use of immobilized lipase, a common method for achieving high selectivity.
Materials:
-
Oleic Acid (1 mole equivalent)
-
Pentaerythritol (1-1.5 mole equivalents, slight excess can improve conversion)
-
Immobilized Lipase (e.g., Novozym 435, 5-10% by weight of oleic acid)[8]
-
Solvent (e.g., n-hexane or tert-butanol)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction vessel with magnetic stirring and temperature control (e.g., oil bath).
Procedure:
-
Setup: To a round-bottom flask, add oleic acid, pentaerythritol, and the chosen solvent.
-
Water Removal: Add activated molecular sieves (approx. 1 g per 10 mL of solvent) to adsorb the water produced during the reaction.[8]
-
Equilibration: Place the flask in an oil bath set to the desired reaction temperature (e.g., 50-60°C) and stir for 15-20 minutes to allow the temperature to equilibrate.
-
Enzyme Addition: Add the immobilized lipase (Novozym 435) to the mixture to initiate the reaction.
-
Reaction: Allow the reaction to proceed with continuous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction by taking small aliquots of the supernatant and analyzing for oleic acid conversion via titration or HPLC/GC.
-
Completion & Purification: Once the desired conversion is reached, stop the reaction. Recover the immobilized enzyme by simple filtration (it can be washed and reused). The molecular sieves are also removed by filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel to isolate the pure this compound.
Section 4: Visualized Workflows and Pathways
Reaction Pathway Diagram
Caption: Consecutive esterification of pentaerythritol.
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Low Selectivity
Caption: Decision tree for troubleshooting low selectivity.
References
- 1. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 3. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. US3071604A - Preparation of light colored fatty acid esters - Google Patents [patents.google.com]
- 6. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. CN101100427A - Method for synthesizing pentaerythritol dioleate - Google Patents [patents.google.com]
Optimizing substrate molar ratio for pentaerythritol monooleate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentaerythritol monooleate. Our aim is to address common challenges encountered during experimentation, with a focus on optimizing the substrate molar ratio for selective monoester formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main difficulty lies in controlling the reaction's selectivity. Pentaerythritol has four equally reactive hydroxyl groups, which often leads to the formation of a mixture of mono-, di-, tri-, and tetraesters.[1] Achieving a high yield of the desired monooleate requires careful optimization of reaction conditions, particularly the molar ratio of the reactants.
Q2: What is the recommended starting molar ratio of oleic acid to pentaerythritol for monoester synthesis?
A2: To favor the formation of this compound, a molar ratio of 1:1 of oleic acid to pentaerythritol is typically recommended for chemical synthesis.[1][2] In enzymatic synthesis, an excess of pentaerythritol (e.g., a 1:4 molar ratio of oleic acid to pentaerythritol) can be used to promote monoesterification.[1]
Q3: What are the common catalysts used for this esterification?
A3: Both chemical and enzymatic catalysts are employed.
-
Chemical Catalysts: Sulfuric acid is a common homogeneous catalyst.[1][3] Solid acid catalysts and metal catalysts, such as zinc oxide, are also used to facilitate the reaction and can simplify post-reaction purification.[2][4]
-
Enzymatic Catalysts: Lipases, such as those from Candida antarctica (immobilized as Novozym 435), are frequently used for their high selectivity, which can lead to a higher yield of the monoester under milder reaction conditions.[1]
Q4: How do reaction temperature and time affect the synthesis?
A4: Elevated temperatures generally increase the reaction rate but can also promote the formation of higher esters and lead to undesirable by-products or product discoloration.[1][5] Typical temperatures for chemical synthesis range from 70°C to 220°C.[1][2][4] Reaction times can vary from a few hours to over 18 hours, depending on the catalyst, temperature, and desired conversion.[1][4] It is crucial to monitor the reaction to stop it once the desired acid value is reached.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monoester / Formation of Higher Esters | Incorrect molar ratio of substrates. | For chemical synthesis, start with a 1:1 molar ratio of oleic acid to pentaerythritol.[1][2] For enzymatic synthesis, consider using an excess of pentaerythritol.[1] |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress by measuring the acid value and stop the reaction when it reaches the target.[2][5] | |
| Inappropriate catalyst or catalyst concentration. | If using a chemical catalyst, ensure the correct concentration is used. For higher selectivity, consider using an enzymatic catalyst like an immobilized lipase.[1] | |
| Product Discoloration (Darkening) | Reaction temperature is too high. | Reduce the reaction temperature. A range of 150°C to 200°C is often optimal for minimizing side reactions that cause discoloration.[5] |
| Presence of oxygen during high-temperature reactions. | Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[4] | |
| Incomplete Reaction (High Acid Value) | Insufficient reaction time or low temperature. | Increase the reaction time or temperature incrementally while monitoring the acid value. |
| Catalyst deactivation or insufficient amount. | Ensure the catalyst is active and used in the recommended amount. For enzymatic catalysts, check for optimal pH and temperature conditions. | |
| Inefficient water removal. | In esterification reactions, water is a byproduct. Its removal drives the reaction forward. Use a Dean-Stark apparatus or conduct the reaction under a vacuum to effectively remove water.[4] |
Quantitative Data Summary
The following table summarizes various substrate molar ratios and reaction conditions reported for the synthesis of pentaerythritol esters. Note that conditions vary depending on the desired final product (mono-, di-, tri-, or tetraoleate).
| Desired Ester | Molar Ratio (Oleic Acid:Pentaerythritol) | Catalyst | Temperature (°C) | Reaction Time (h) | Reference |
| Monooleate | 1:1 | Zinc Oxide Composite | 70-90 | Not specified | [2] |
| Monooleate (enzymatic) | 1:4 (Fatty Acid:Pentaerythritol) | Immobilized Lipase | 25-70 | 24 | [1] |
| Dioleate | 2.2:1 | Zinc Oxide | 170 | 7 | [6] |
| Trioleate | 3:1 | Not specified | 130-135 | 3-4 | [7] |
| Tetraoleate | 4.9:1 | Sulfuric Acid (1.5% w/w) | 180 | 6 | [8] |
| Tetraoleate | 4.05:1 | Not specified | 235 | 8.5 | [9] |
Experimental Protocols
Detailed Methodology for Enzymatic Synthesis of this compound
This protocol is a general guideline for the enzymatic synthesis of this compound, optimized for high monoester yield.
-
Reactant Preparation:
-
Accurately weigh oleic acid and pentaerythritol to achieve a molar ratio of 1:4.
-
Dissolve the reactants in a suitable organic solvent (e.g., tert-butanol) in a reaction vessel. The solvent helps to overcome the poor miscibility of the reactants.
-
-
Enzyme Addition:
-
Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme load is 2% (w/w) of the total substrate weight.[1]
-
-
Water Removal:
-
Add molecular sieves (e.g., 200 g/L) to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.[1]
-
-
Reaction Conditions:
-
Place the reaction vessel in a shaker incubator set to a constant temperature, typically between 40°C and 60°C.
-
Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.
-
Allow the reaction to proceed for approximately 24 hours.[1]
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture to monitor the conversion of oleic acid. This can be done by measuring the acid value of the mixture via titration.
-
-
Product Recovery:
-
Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The resulting product mixture can be purified using column chromatography to separate the this compound from unreacted substrates and other esters.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. ikm.org.my [ikm.org.my]
- 4. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 5. westrchem.com [westrchem.com]
- 6. CN101100427A - Method for synthesizing pentaerythritol dioleate - Google Patents [patents.google.com]
- 7. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
Technical Support Center: Selective Monoesterification of Pentaerythritol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the temperature-controlled selective monoester formation of pentaerythritol.
Troubleshooting Guide
This guide addresses common issues encountered during the selective monoesterification of pentaerythritol, with a focus on temperature control and other critical parameters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monoester | Inappropriate Reaction Temperature: High temperatures favor the formation of di-, tri-, and tetraesters due to the consecutive nature of the esterification reactions.[1][2] | For enzymatic synthesis, maintain a lower temperature, for example, around 60°C, to favor monoester formation. For chemical synthesis, a temperature range of 100-140°C is a suggested starting point, but empirical optimization is crucial.[3] |
| Incorrect Molar Ratio: An excess of the fatty acid will drive the reaction towards higher esters. | To promote monoester formation, a significant molar excess of pentaerythritol to the fatty acid is recommended. A starting point for enzymatic synthesis could be a 4:1 molar ratio of pentaerythritol to ricinoleic acid.[4] | |
| Sub-optimal Catalyst Activity: The chosen catalyst (chemical or enzymatic) may not be performing optimally under the reaction conditions. | Ensure the catalyst is appropriate for selective monoesterification. For enzymatic reactions, verify the enzyme's activity and stability at the reaction temperature. For chemical catalysts, consider milder options that do not require very high activation temperatures. | |
| By-product Formation: Side reactions, such as the dimerization of the fatty acid, can reduce the yield of the desired monoester.[4] | The use of a suitable solvent, like tert-butanol in enzymatic reactions, can help suppress by-product formation.[4] | |
| Poor Selectivity (High Levels of Di-, Tri-, and Tetraesters) | Elevated Reaction Temperature: As the temperature increases, the rate of subsequent esterification reactions to form higher esters also increases, reducing monoester selectivity.[2] | Carefully control and lower the reaction temperature. For non-enzymatic processes, temperatures between 260°C and 290°C have been shown to favor the formation of more complex esters.[1][2] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long will inevitably lead to the formation of higher esters. | Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the optimal monoester concentration is reached. | |
| Insufficient Mixing: Poor mixing can create localized areas of high fatty acid concentration, leading to the formation of higher esters. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Reaction Stalls or Proceeds Very Slowly | Low Reaction Temperature: While lower temperatures favor monoester selectivity, a temperature that is too low can significantly slow down the reaction rate. | Gradually increase the temperature in small increments to find the optimal balance between reaction rate and selectivity. For some chemical esterifications, temperatures as high as 220°C may be necessary to drive the reaction.[5] |
| Catalyst Deactivation: The catalyst may have lost its activity due to factors like temperature, pH, or the presence of inhibitors. | For enzymatic reactions, ensure the temperature and pH are within the enzyme's optimal range. For chemical catalysts, consider the possibility of catalyst poisoning. | |
| Water Accumulation: The water produced during the esterification can inhibit the forward reaction. | Use a method for water removal, such as a Dean-Stark trap, molecular sieves, or conducting the reaction under vacuum, to drive the equilibrium towards product formation.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high selectivity in pentaerythritol monoesterification?
A1: Temperature is a critical parameter. Generally, lower reaction temperatures favor the formation of the monoester. This is because the esterification of pentaerythritol is a series of consecutive reactions, and higher temperatures provide the activation energy needed to form di-, tri-, and tetraesters.[1][2]
Q2: What are the advantages of using an enzymatic method for selective monoesterification?
A2: Enzymatic methods, often utilizing lipases, offer several advantages for selective monoesterification. They typically operate at lower temperatures, which inherently favors monoester formation and reduces the risk of side reactions. Enzymes can also exhibit high regioselectivity, preferentially catalyzing the reaction at a specific hydroxyl group. For instance, Candida antarctica lipase B has been successfully used for the green synthesis of pentaerythritol monoricinoleate with high selectivity.[4]
Q3: How does the molar ratio of reactants affect the selectivity of monoester formation?
A3: The molar ratio of pentaerythritol to the carboxylic acid is a crucial factor. To favor the formation of the monoester, a molar excess of pentaerythritol should be used. This statistically increases the probability of the carboxylic acid reacting with a pentaerythritol molecule that has not yet been esterified. For example, a 4:1 molar ratio of pentaerythritol to ricinoleic acid has been shown to be effective in enzymatic synthesis.[4]
Q4: What role does a solvent play in the selective monoesterification of pentaerythritol?
A4: The choice of solvent can significantly impact the reaction. In enzymatic reactions, a polar organic solvent like tert-butanol can help to solubilize the reactants and suppress the formation of by-products such as dimers of the fatty acid.[4] In non-enzymatic reactions, a solvent can also be used to azeotropically remove water, driving the reaction equilibrium towards the products.
Q5: How can I monitor the progress of the reaction to ensure I stop it at the optimal time for monoester formation?
A5: It is essential to monitor the reaction progress to maximize the yield of the monoester and prevent the formation of higher esters. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of reactants and the formation of the mono-, di-, tri-, and tetraester products over time.
Experimental Protocols
Enzymatic Synthesis of Pentaerythritol Monoricinoleate
This protocol is based on the successful synthesis of pentaerythritol monoricinoleate (PEMR) using an immobilized lipase.[4]
Materials:
-
Pentaerythritol (PE)
-
Ricinoleic acid (RA)
-
Immobilized Candida antarctica lipase B
-
tert-Butanol (solvent)
-
Molecular sieves (for water removal)
Procedure:
-
In a reaction vessel, combine pentaerythritol and ricinoleic acid in a 4:1 molar ratio.
-
Add tert-butanol as the solvent.
-
Add 2% (by weight of total reactants) of immobilized Candida antarctica lipase B.
-
Add molecular sieves at a concentration of 200 g/L to remove the water generated during the reaction.
-
Maintain the reaction temperature at 60°C with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or TLC.
-
The reaction should reach high conversion to the monoester within 24 hours.
-
Once the desired conversion is achieved, stop the reaction by filtering out the enzyme and molecular sieves.
-
The solvent can be removed under reduced pressure to isolate the product.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of pentaerythritol monoester.
Caption: Key parameters influencing selective monoester formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN102807477A - Method for synthesizing dipentaerythritol from mono-pentaerythritol - Google Patents [patents.google.com]
- 4. Production of Pentaerythritol Monoricinoleate (PEMR) by immobilized Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. features-of-the-synthesis-of-pentaerythritol-esters-and-carboxylic-acids-of-aliphatic-isomeric-structure - Ask this paper | Bohrium [bohrium.com]
Improving the yield of pentaerythritol monooleate in esterification.
Welcome to the technical support center for the synthesis of pentaerythritol monooleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield of this compound during esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound with a high yield?
The main challenge in the monoesterification of pentaerythritol is controlling the reaction's selectivity. Pentaerythritol has four equally reactive hydroxyl groups, which often leads to the formation of a mixture of mono-, di-, tri-, and tetraesters. This complex mixture necessitates extensive and challenging purification steps to isolate the desired monooleate.[1]
Q2: What are the common methods for synthesizing this compound?
The most common methods are direct esterification and transesterification. Direct esterification involves reacting pentaerythritol with oleic acid, typically at elevated temperatures with a catalyst.[1][2] Solvent-assisted protocols may also be used to aid in water removal.[1] Enzymatic catalysis using lipases is an emerging method to achieve higher selectivity for the monoester.[1]
Q3: How can I favor the formation of the monoester over other esters?
To favor the formation of this compound, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Molar Ratio: Using a significant excess of pentaerythritol to oleic acid can statistically favor the formation of the monoester.[1] For a similar monoester, a 4:1 molar ratio of alcohol to acid was found to be optimal.[1]
-
Temperature Control: Lower reaction temperatures generally favor mono-esterification. Elevated temperatures increase the reaction rate but also promote the formation of more highly substituted esters.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Some catalysts may have a steric hindrance effect that favors the formation of the monoester.
-
Reaction Time: Shorter reaction times can limit the progression of the reaction to di-, tri-, and tetraesters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Inefficient catalyst. - Loss of product during purification. | - Increase reaction time or temperature gradually and monitor the reaction progress (e.g., by measuring the acid value). - Optimize the catalyst concentration. - Evaluate different catalysts (see Table 2). - Refine the purification method to minimize losses. |
| Low selectivity for monooleate (high proportion of di-, tri-, and tetraesters) | - Molar ratio of reactants is not optimized. - Reaction temperature is too high. - Reaction time is too long. - Inappropriate catalyst. | - Increase the molar ratio of pentaerythritol to oleic acid. A 1:1 molar ratio has been used in a method specifically targeting the monooleate.[3] - Lower the reaction temperature. For instance, a method using a zinc oxide composite catalyst operates at 70-90°C.[1][3] - Reduce the reaction time and monitor the product distribution using techniques like chromatography. |
| Dark-colored product | - Oxidation of reactants or products at high temperatures. - Use of certain acidic catalysts like sulfuric or p-toluenesulfonic acid can sometimes lead to colored byproducts.[4] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2][5] - Lower the reaction temperature.[2] - Consider using a catalyst that is less prone to causing discoloration, such as organometallic catalysts or certain solid acid catalysts.[1][4] - Purify the product using methods like molecular distillation.[4][6] |
| Difficulty in removing water byproduct | - Inefficient water removal is shifting the equilibrium back towards the reactants (hydrolysis). | - In solvent-free systems, apply a vacuum or pass a stream of inert gas through the reaction mixture to facilitate water removal.[2] - Use an azeotropic solvent (e.g., toluene, xylene) to remove water via a Dean-Stark trap. Note that these solvents can have environmental and health concerns.[1] - Add molecular sieves to the reaction mixture to adsorb water in situ.[1] |
| Catalyst is difficult to remove from the product | - Use of a homogeneous catalyst. | - For homogeneous catalysts, neutralization and washing steps are typically required, which can be complex. - Consider using a heterogeneous (solid) catalyst that can be easily removed by filtration at the end of the reaction.[7] |
Experimental Protocols
General Protocol for Direct Esterification of Pentaerythritol with Oleic Acid
This protocol is a generalized procedure based on common practices in the literature. Optimization of specific parameters is crucial for maximizing the yield of this compound.
Materials:
-
Pentaerythritol
-
Oleic acid
-
Catalyst (e.g., p-toluenesulfonic acid, organotin compound, or a solid acid catalyst)
-
Inert gas (e.g., Nitrogen)
-
Solvent for purification (e.g., hexane, ethanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, condenser (with a Dean-Stark trap if using an azeotropic solvent), and an inlet for inert gas.
-
Heating mantle
-
Vacuum pump (optional, for solvent-free reactions)
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography system for purification (e.g., column chromatography or molecular distillation)
Procedure:
-
Charging the Reactor: Add pentaerythritol, oleic acid, and the catalyst to the reactor in the desired molar ratio. For favoring the monooleate, a higher molar ratio of pentaerythritol to oleic acid is recommended.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, for 15-20 minutes to remove air and then maintain a gentle flow of the inert gas throughout the reaction.[2][5]
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Heat the reactor to the desired temperature. For selective monoester formation, lower temperatures (e.g., 70-160°C) are generally preferred, though this depends on the catalyst used.[3][5]
-
Continuously remove the water produced during the reaction. In a solvent-free system, this can be achieved by applying a vacuum or by the inert gas stream.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small samples periodically and measuring the acid value. The reaction is typically considered complete when the acid value drops below a certain threshold (e.g., < 1 mgKOH/g).[2]
-
Cooling and Catalyst Removal:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.
-
If a homogeneous catalyst was used, it may require neutralization followed by washing with water or a brine solution.
-
-
Purification:
-
The crude product will likely be a mixture of unreacted starting materials and different pentaerythritol esters.
-
Remove any excess unreacted oleic acid, potentially by vacuum distillation.[4]
-
Isolate the this compound from the other esters using techniques like column chromatography or molecular distillation.[6]
-
-
Analysis: Characterize the final product to confirm its identity and purity using techniques such as FTIR, NMR, and chromatography (GC or HPLC).
Data Presentation
Table 1: Effect of Reaction Conditions on Pentaerythritol Ester Synthesis
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Temperature | 180°C vs. 220°C | Increasing temperature from 200°C to 220°C showed a favorable but not very strong influence on the reaction course.[4] An optimal temperature for tetra-ester formation was found to be 180°C.[8] For monooleate, a lower range of 70-90°C has been patented.[3] | [3][4][8] |
| Molar Ratio (Oleic Acid:Pentaerythritol) | 3.9:1, 4.9:1 | A molar ratio of 4.9:1 (for tetraester) resulted in a 92.7% conversion.[8] For monoester, a 1:1 ratio has been used.[3] An excess of pentaerythritol is generally recommended for monoester synthesis.[1] | [1][3][8] |
| Catalyst Type | Sulfuric Acid, Organotin (Fascat 2003), Tetrabutyl Titanate, Zinc Oxide Composite | Sulfuric acid is an effective catalyst.[9] Organotin catalysts like Fascat 2003 have shown high conversion and selectivity for tri- and tetraesters.[4] A zinc oxide composite catalyst allows for lower reaction temperatures (70-90°C) for monooleate synthesis.[3] | [3][4][9] |
| Catalyst Concentration | 1.5% (w/w) H2SO4 | A catalyst concentration of 1.5% (w/w) sulfuric acid was used in the optimization of pentaerythritol tetraoleate synthesis.[8] | [8] |
| Reaction Time | 5-18 hours | Reaction times can vary significantly depending on other conditions. A direct esterification patent mentions reaction times of 7-18 hours.[2] Another study on tetraester synthesis reports a reaction time of 6 hours.[8] | [2][8] |
Table 2: Comparison of Different Catalysts for Pentaerythritol Esterification
| Catalyst | Advantages | Disadvantages | Typical Reaction Temperature | Reference |
| Sulfuric Acid | High ester yield.[9] | Can cause product discoloration and requires neutralization/washing.[4][5] | 150-180°C | [8][9] |
| p-Toluenesulfonic Acid | Effective catalyst. | Can lead to dark-colored products requiring extra purification.[4] | ~200°C | [4] |
| Organotin Compounds (e.g., Fascat 2003) | High conversion and selectivity to higher esters.[4] | Homogeneous, requiring removal from the final product. | 200-220°C | [4] |
| Titanate Catalysts (e.g., Tetrabutyl Titanate) | High conversion rates.[4] | Slightly lower selectivity for tetraester compared to organotin catalysts.[4] | 200-220°C | [4] |
| Solid Acid Catalysts (e.g., ZrO2–Al2O3/SO42−) | Easily separable by filtration, reusable. | May require higher excesses of fatty acid. | High temperatures may still be needed. | [4] |
| Zinc Oxide Composite | Allows for significantly lower reaction temperatures, high product purity.[3] | Specific to a patented method. | 70-90°C | [3] |
| Lanthanum Methanesulfonate | High reaction yield and product purity, few side reactions.[5] | Less common catalyst. | 120-160°C | [5] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101314563A - A kind of preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 6. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 7. Process for producing pentaerythritol oleate - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pentaerythritol Esters
Welcome to the technical support center for the purification of pentaerythritol esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pentaerythritol esters after synthesis?
A1: Common impurities include unreacted starting materials such as fatty acids and pentaerythritol, the catalyst used in the esterification reaction (e.g., p-toluenesulfonic acid, tin-based catalysts), byproducts like partially esterified pentaerythritol (mono-, di-, and tri-esters), and colored compounds formed during high-temperature reactions.[1][2]
Q2: Which purification method is most suitable for removing unreacted fatty acids?
A2: Several methods can be effective. Washing the crude ester with an alkaline solution, such as aqueous sodium carbonate or potassium phosphate, neutralizes and removes acidic impurities.[3][4] Vacuum distillation is also a common and effective method for separating the desired pentaerythritol ester from more volatile or less volatile impurities, including unreacted fatty acids.[1]
Q3: How can I remove the catalyst from my final product?
A3: The method for catalyst removal depends on the type of catalyst used. Homogeneous acid catalysts like p-toluenesulfonic acid can be neutralized and removed by washing with a basic solution.[4] Solid heterogeneous catalysts can often be removed by simple filtration after the reaction.[5] Some organometallic catalysts may require specific workup procedures, such as treatment with an adsorbent material followed by filtration.[6]
Q4: What is the best way to improve the color of my pentaerythritol ester product?
A4: A dark-colored product may indicate the presence of impurities formed during the reaction.[1] Purification methods such as treatment with activated carbon can be effective in removing colored impurities. Additionally, optimizing the reaction conditions, for instance by using a nitrogen blanket to prevent oxidation, can help minimize color formation from the outset.
Q5: Can I use column chromatography to purify pentaerythritol esters?
A5: Yes, column chromatography can be used for the purification of pentaerythritol esters, particularly for small-scale lab preparations where high purity is required. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the specific properties of the ester and the impurities to be removed.[7]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of pentaerythritol esters.
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling over at the expected temperature. | - The vacuum is not low enough.- The heating temperature is too low.- The presence of high-boiling impurities. | - Check the vacuum system for leaks and ensure the pump is functioning correctly.- Gradually increase the heating mantle temperature.- Consider a pre-purification step (e.g., washing) to remove high-boiling impurities. |
| Bumping or violent boiling of the liquid. | - Lack of smooth boiling.- Presence of low-boiling point volatile impurities. | - Use a magnetic stirrer or boiling chips to ensure smooth boiling.[8]- Apply the vacuum before heating to remove any residual volatile solvents.[9] |
| Product solidifies in the condenser. | - The condenser cooling water is too cold.- The melting point of the ester is high. | - Increase the temperature of the cooling water or use a condenser with a wider bore. |
| Poor separation of product and impurities. | - Inefficient distillation column.- Inappropriate pressure or temperature. | - Use a fractionating column for better separation.- Optimize the distillation pressure and temperature based on the vapor pressures of the components. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the ester and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The solution is cooling too quickly.- The melting point of the ester is below the temperature of the solution.- High level of impurities. | - Allow the solution to cool more slowly.- Add a small amount of a solvent in which the ester is more soluble to lower the saturation temperature. |
| Low yield of crystals. | - Too much solvent was used.- The cooling temperature is not low enough.- The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Crystals are colored or appear impure. | - Impurities were co-precipitated with the product.- The chosen solvent is not appropriate. | - Consider a pre-treatment with activated carbon before recrystallization.- Perform a second recrystallization with a different solvent system. |
Washing (Liquid-Liquid Extraction)
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor separation of layers. | - The densities of the organic and aqueous layers are too similar. | - Add a solvent to the organic layer to change its density.- Add brine to the aqueous layer to increase its density. |
| Incomplete removal of acidic impurities. | - Insufficient amount of basic washing solution.- Insufficient contact time. | - Use a higher concentration or a larger volume of the basic solution.- Ensure thorough mixing of the two layers by gentle inversion of the separatory funnel. Perform multiple washes.[3] |
Data Presentation
The following tables summarize quantitative data on the purity and yield of pentaerythritol esters after various purification methods, as reported in the literature.
Table 1: Purity of Pentaerythritol Esters After Purification
| Purification Method | Ester Type | Initial Purity | Final Purity | Reference |
| Vacuum Distillation | Pentaerythritol Tetraesters | Not specified | >99.6% | [11] |
| Molecular Distillation | Pentaerythritol Oleate | Not specified | Acid value < 0.25 mgKOH/g | [12] |
| Washing & Filtration | Pentaerythritol Ester | Not specified | 99.52 wt% | [2] |
| Recrystallization | High-purity Pentaerythritol | Not specified | 99.9 wt% | [13][14] |
Table 2: Yield of Pentaerythritol Esters After Purification
| Purification Method | Ester Type | Crude Yield | Final Yield | Reference |
| Molecular Distillation | Pentaerythritol Oleate | 96% (polyol conversion) | 80% | [1] |
| Vacuum Distillation | Pentaerythritol Oleate | 99.5% (crude ester) | 85% | [1] |
| Washing & Drying | Pentaerythritol Oleate | Not specified | Not specified | [1] |
| Vacuum Distillation | Pentaerythritol & Trimethylolpropane Esters | Not specified | 87-91% | [7] |
Experimental Protocols
Purification by Washing with Sodium Carbonate Solution
This protocol is designed to remove acidic impurities, such as unreacted fatty acids and acid catalysts, from the crude pentaerythritol ester.
Materials:
-
Crude pentaerythritol ester
-
5% (w/v) Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude pentaerythritol ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 5% sodium carbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup from carbon dioxide evolution.[4]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the washing with sodium carbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to facilitate the separation of the layers.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified pentaerythritol ester.
Purification by Vacuum Distillation
This protocol is suitable for separating pentaerythritol esters from non-volatile or less volatile impurities.
Materials:
-
Crude pentaerythritol ester
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask, and vacuum source)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
-
Cold trap (recommended)
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum.[9]
-
Place the crude pentaerythritol ester and a magnetic stir bar into the distillation flask.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.[8]
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature of the vapor as the distillation proceeds. Collect the fraction that distills over at the expected boiling point of the pentaerythritol ester at the recorded pressure.
-
Continue distillation until all the desired product has been collected or the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Purification by Recrystallization
This protocol is used to purify solid pentaerythritol esters.
Materials:
-
Crude solid pentaerythritol ester
-
A suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or by air drying.
Visualizations
The following diagrams illustrate the general workflows for the purification of pentaerythritol esters.
Caption: General purification workflow for pentaerythritol esters.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103539664A - Preparation method of pentaerythritol ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. CN104086420A - Method for preparing high-quality pentaerythritol high-carbon fatty acid ester by adopting extraction process - Google Patents [patents.google.com]
- 6. EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 7. Analysis of Pentaerythritol by High Performance Liquid Chromatography [journal.bit.edu.cn]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation method and system for pentaerythritol ester - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 13. WO2010038915A1 - Method of manufacturing high-purity pentaerythritol - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Overcoming issues with by-product formation in pentaerythritol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to by-product formation during pentaerythritol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide answers to common problems encountered during the synthesis of pentaerythritol, focusing on by-product formation and yield optimization.
Q1: What are the most common by-products in pentaerythritol synthesis and why do they form?
A1: The synthesis of pentaerythritol from formaldehyde and acetaldehyde in the presence of a base catalyst is often accompanied by the formation of several by-products. Understanding the origin of these impurities is the first step in minimizing their formation.
-
Formate Salts (e.g., Sodium or Calcium Formate): These are inherent by-products of the Cannizzaro reaction, the final step in pentaerythritol formation. In this step, one molecule of an intermediate aldehyde (pentaerythrose) is reduced to pentaerythritol, while a molecule of formaldehyde is oxidized to formic acid, which is then neutralized by the base catalyst to form a formate salt.[1][2][3]
-
Dipentaerythritol, Tripentaerythritol, and other Polypentaerythritols: These form when the desired product, pentaerythritol, reacts further with the intermediates or starting materials in the reaction mixture.[4] Reducing the molar ratio of formaldehyde to acetaldehyde can lead to an increase in the formation of these higher homologues.[4][5]
-
Pentaerythritol Formals (Cyclic and Linear): These by-products arise from the reaction of pentaerythritol with excess formaldehyde in the alkaline reaction medium.[4]
-
Formose Sugars: These are complex mixtures of sugars and other condensation products resulting from the self-condensation of formaldehyde under alkaline conditions, a reaction known as the formose reaction.[5] This is more prevalent when using calcium hydroxide as a catalyst.
-
Acetaldehyde Self-Condensation Products: Acetaldehyde can undergo self-aldol condensation to form products like aldol (3-hydroxybutanal) and its subsequent dehydration product, crotonaldehyde.[1]
Q2: My pentaerythritol yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in pentaerythritol synthesis can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rates of the desired reactions versus side reactions. The Cannizzaro reaction, which forms pentaerythritol, is slower at lower temperatures (20-30°C), while the initial aldol condensation is faster. The Cannizzaro reaction becomes more dominant at higher temperatures (40-60°C).[3][4] It is crucial to maintain the temperature within the optimal range for your specific protocol, often not exceeding 55°C during catalyst addition, to balance these reaction rates and minimize side reactions that consume reactants and reduce yield.[6]
-
Incorrect Molar Ratios of Reactants: An excess of formaldehyde is typically used to drive the reaction towards pentaerythritol formation. However, a very high excess can lead to increased formation of pentaerythritol formals.[4] Conversely, a lower formaldehyde to acetaldehyde ratio can favor the formation of dipentaerythritol and other polypentaerythritols, thus reducing the yield of the target monopentaerythritol.[4][5]
-
Inefficient Mixing: The reaction between formaldehyde, acetaldehyde, and the base catalyst is highly exothermic. Inefficient stirring can lead to localized "hot spots" where the temperature rises significantly, promoting undesirable side reactions and the formation of colored impurities.[3] Vigorous and continuous stirring is essential for maintaining a homogeneous reaction mixture and uniform temperature.
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps. Ensure that the product is fully precipitated before filtration and that the wash volumes are minimized to prevent excessive dissolution of pentaerythritol. For general tips on improving yield in organic reactions, consider reviewing procedures for rinsing glassware and ensuring complete transfer of materials.[7]
Q3: My final pentaerythritol product is discolored (yellow or brown). What causes this and how can I obtain a white crystalline product?
A3: Discoloration in the final product is a common issue and is often indicative of impurities formed from side reactions.
-
Cause of Color: The yellow or brown color is typically due to the formation of polymeric or resinous materials from the self-condensation of formaldehyde (formose reaction) or acetaldehyde, especially at elevated temperatures or in the presence of localized hot spots due to poor mixing.[3][6]
-
Prevention and Removal:
-
Temperature Control: Strict temperature control is the most effective way to prevent the formation of colored impurities. Ensure the reaction temperature does not exceed the recommended range for your protocol.
-
Activated Carbon Treatment: The use of activated carbon (like Norite) is a standard and effective method for removing colored impurities.[6] After the initial reaction and filtration of any solid catalyst, the filtrate can be treated with activated carbon before crystallization.
-
Recrystallization: One or more recrystallization steps from hot water or another suitable solvent can significantly improve the purity and color of the final product.[6]
-
Data on By-Product Formation
The formation of by-products is highly dependent on the reaction conditions. The following tables summarize the qualitative and semi-quantitative impact of key parameters on the formation of dipentaerythritol.
Table 1: Effect of Formaldehyde to Acetaldehyde Molar Ratio on Dipentaerythritol Yield
| Formaldehyde : Acetaldehyde Molar Ratio | Dipentaerythritol Yield (relative to Acetaldehyde) | Observations |
| 5.9 : 1 | ~ 3% | Typical for standard industrial processes aiming for high monopentaerythritol yield.[5] |
| Reduced Ratio (e.g., continuous dosing of formaldehyde) | > 4% | Reducing the effective concentration of formaldehyde increases the formation of higher homologues.[5] |
| Reduced Ratio with Formose Inhibitor | Up to 8% | The use of a formose inhibitor allows for lower formaldehyde ratios without significant formation of formose sugars, further increasing the dipentaerythritol yield.[5] |
| 5.5 : 1 | - | Specific yield not stated, but part of a process to produce both mono- and dipentaerythritol.[8] |
| 5.0 : 1 | - | Specific yield not stated, but part of a process to produce both mono- and dipentaerythritol.[8] |
| 4.5 : 1 | - | Specific yield not stated, but part of a process to produce both mono- and dipentaerythritol.[8] |
Table 2: Influence of Temperature on Key Reactions in Pentaerythritol Synthesis
| Temperature Range | Predominant Reaction(s) | Impact on By-Product Formation |
| 20-30°C | Aldol condensation is fast; Cannizzaro reaction is slow.[3][4] | May lead to an accumulation of aldol condensation intermediates. |
| 40-60°C | Cannizzaro reaction rate increases significantly.[3][4] | Promotes the formation of the final pentaerythritol product. |
| > 55-60°C | Increased rate of side reactions. | Higher risk of forming colored by-products and formose sugars.[6] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Pentaerythritol
This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for the laboratory preparation of pentaerythritol.
Materials:
-
Paraformaldehyde (800 g, corresponding to 26.7 moles of formaldehyde)
-
Acetaldehyde (210 g, 4.77 moles)
-
Calcium oxide (powdered quicklime, 180 g, 3.22 moles)
-
Deionized water (5.5 L)
-
Dilute hydrochloric acid
-
Activated carbon (e.g., Norite, 30 g)
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.
-
Catalyst Addition and Temperature Control: While stirring vigorously, add 180 g of powdered calcium oxide in small portions. Adjust the rate of addition so that the temperature of the reaction mixture rises to 50°C over 30 minutes. Crucially, do not allow the temperature to exceed 55°C during the subsequent additions. The mixture will turn slightly yellow.
-
Reaction Time: After all the calcium oxide has been added, continue stirring for an additional three hours.
-
Filtration and Neutralization: Filter the mixture by gravity. Acidify the yellow filtrate with just enough dilute hydrochloric acid to give an acidic reaction to litmus paper.
-
Decolorization: Add 30 g of activated carbon (Norite) to the acidified filtrate and stir for five minutes. Filter the solution again to remove the activated carbon. The filtrate should now be colorless.
-
Concentration and Crystallization:
-
Concentrate the filtrate on a steam bath under reduced pressure until crystals begin to separate.
-
Heat the resulting liquor (approximately 3 L) on a steam bath at atmospheric pressure and filter while hot using suction filtration.
-
Allow the filtrate to stand in a refrigerator overnight to induce crystallization.
-
Collect the first crop of crystals by filtration.
-
Further concentrate the mother liquor to obtain subsequent crops of crystals.
-
-
Recrystallization: Combine all crops of crystals and recrystallize from an equal weight of hot water containing a small amount of concentrated hydrochloric acid. The color can be further improved by adding a small amount of activated carbon during recrystallization.
-
Drying: Dry the purified crystals to obtain the final product. The expected yield is approximately 55-57% of the theoretical amount.[6]
Visualizations
Pentaerythritol Synthesis Pathway and Major Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of pentaerythritol, along with the key side reactions that lead to the formation of common by-products.
Caption: Reaction scheme for pentaerythritol synthesis and by-products.
Troubleshooting Workflow for Low Pentaerythritol Yield
This workflow provides a logical sequence of steps to diagnose and address the issue of low product yield.
Caption: A logical workflow for troubleshooting low pentaerythritol yield.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 3. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 4. CN1165804A - Process for preparation of pentaerythritol - Google Patents [patents.google.com]
- 5. SE542625C2 - Process for production of Pentaerythritol with an increased yield of Di-Pentaerythritol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Method for preparing pentaerythritol and dipentaerythritol - Eureka | Patsnap [eureka.patsnap.com]
How to prevent the formation of di- and tri-esters of pentaerythritol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective esterification of pentaerythritol. Our goal is to help you prevent the formation of di- and tri-esters and maximize the yield of the desired mono-ester.
Troubleshooting Guide
This guide addresses common issues encountered during the selective esterification of pentaerythritol.
Question: My reaction is producing a mixture of mono-, di-, tri-, and even tetra-esters with low selectivity for the mono-ester. How can I improve the selectivity?
Answer:
Achieving high selectivity for the mono-ester of pentaerythritol is a common challenge due to its four equally reactive hydroxyl groups. To enhance mono-ester formation, consider the following strategies:
-
Molar Ratio Adjustment: Employ a significant molar excess of pentaerythritol to the fatty acid. This stoichiometric control favors the reaction of the acid with a fresh pentaerythritol molecule rather than with an already esterified one. A shift in the molar ratio of pentaerythritol to rosin from 0.8 to 1.2 resulted in a rapid increase in rosin conversion, indicating that excess pentaerythritol facilitates a higher reaction rate.[1]
-
Temperature Control: Lowering the reaction temperature can improve selectivity. While higher temperatures increase the reaction rate, they often lead to the formation of more highly substituted esters.[2][3] For instance, some methods utilizing specific catalysts have been successful at temperatures as low as 70-90°C.
-
Catalyst Selection: The choice of catalyst is crucial.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can offer high selectivity for mono-esterification under mild reaction conditions.
-
Solid Acid Catalysts: Mesoporous composite catalysts like SnCl₂@HZSM-5 have shown high conversion and selectivity for pentaerythritol esters.
-
-
Solvent Choice: The use of polar organic solvents can favor the formation of mono-esters.
-
Protecting Group Strategy: For the most precise control, employ a protecting group strategy. This involves protecting three of the four hydroxyl groups of pentaerythritol, leaving only one available for esterification. After the reaction, the protecting groups are removed.
Question: The esterification reaction is very slow. How can I increase the reaction rate without compromising selectivity?
Answer:
Balancing reaction rate and selectivity is key. Here are some approaches to increase the rate of mono-esterification:
-
Catalyst Optimization:
-
Increase the catalyst loading. However, be aware that excessive catalyst can sometimes lead to side reactions or make purification more difficult.
-
Switch to a more active catalyst. For example, organotin catalysts have been shown to yield higher conversions.
-
-
Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1][2] Efficient removal of water will drive the equilibrium towards the product side, increasing the reaction rate. This can be achieved by:
-
Temperature Increase (with caution): While higher temperatures accelerate the reaction, they can decrease selectivity. If you choose to increase the temperature, do so incrementally and monitor the product distribution closely using techniques like TLC or GC.
Question: I am having difficulty purifying the mono-ester from the reaction mixture. What are the recommended purification techniques?
Answer:
The separation of pentaerythritol esters can be challenging due to their similar polarities. The following purification methods are recommended:
-
Column Chromatography: This is the most common and effective method for separating the different ester products. A silica gel column is typically used, and the eluent system should be optimized to achieve good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Distillation: If the esters are sufficiently volatile and thermally stable, vacuum distillation can be used for purification. Short-path distillation is particularly useful for separating high-purity tetraesters.[6]
-
Recrystallization: If the desired mono-ester is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Solvent Extraction: This can be used as a preliminary purification step to remove unreacted starting materials or certain byproducts.
Question: My reaction is not going to completion, and I have a low yield of the desired mono-ester. What could be the reasons?
Answer:
Low yield can be attributed to several factors:
-
Incomplete Water Removal: As mentioned earlier, the presence of water can inhibit the forward reaction. Ensure your water removal method is efficient.
-
Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. This can be due to coking or leaching of the active species.[2]
-
Steric Hindrance: The reactivity of the remaining hydroxyl groups decreases as more ester groups are attached to the pentaerythritol core due to steric hindrance.[3] This can make it difficult to achieve full conversion, especially for higher esters.
-
Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for your specific system. A design of experiments (DoE) approach can be helpful to systematically optimize these parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pentaerythritol mono-esters?
A1: The main challenge lies in controlling the selectivity of the reaction. Pentaerythritol has four primary hydroxyl groups with similar reactivity, which often leads to the formation of a mixture of mono-, di-, tri-, and tetra-esters.
Q2: What are the key reaction parameters that influence the selectivity of pentaerythritol esterification?
A2: The key parameters are:
-
Molar ratio of reactants: An excess of pentaerythritol favors mono-ester formation.[1]
-
Temperature: Lower temperatures generally lead to higher selectivity for the mono-ester.
-
Catalyst: The type and amount of catalyst significantly impact both the rate and selectivity of the reaction.
-
Solvent: The polarity of the solvent can influence the product distribution.
-
Reaction time: Shorter reaction times may favor the formation of lower esters.
Q3: Can I use protecting groups to achieve selective mono-esterification?
A3: Yes, using protecting groups is a highly effective strategy for achieving selective mono-esterification.[7] The general approach involves protecting three of the hydroxyl groups, performing the esterification on the remaining free hydroxyl group, and then deprotecting the other three groups. This method provides excellent control over the reaction but adds extra steps to the synthesis.
Q4: What are the advantages of using an enzymatic catalyst for this reaction?
A4: Enzymatic catalysts, such as lipases, offer several advantages, including:
-
High selectivity: They can often selectively catalyze the formation of the mono-ester.
-
Mild reaction conditions: Reactions can be carried out at or near room temperature, which helps to prevent the formation of byproducts.
-
Environmentally friendly: Enzymes are biodegradable and work under green reaction conditions.
Q5: How can I monitor the progress of my esterification reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the formation of products and the consumption of starting materials.
-
Gas Chromatography (GC): Provides quantitative information on the distribution of the different ester products.
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative analysis of the reaction mixture.
-
Acid Value Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture to determine the acid value.
Data Presentation
Table 1: Influence of Reaction Conditions on Pentaerythritol Ester Distribution (Illustrative Data)
| Catalyst | Molar Ratio (Pentaerythritol:Acid) | Temperature (°C) | Reaction Time (h) | Mono-ester (%) | Di-ester (%) | Tri-ester (%) | Tetra-ester (%) | Reference |
| p-Toluenesulfonic acid | 1:4 | 140 | 5 | Low | Moderate | High | High | [4] |
| Fascat 2003 (Organotin) | 1:4 | 220 | 6 | - | - | High | High | |
| Lipase (CALB) | 4:1 | 40 | 24 | High | Low | - | - | |
| SnCl₂@HZSM-5 | 1:4.7 | 105 | 3 | - | - | - | 97.2 | |
| No Catalyst (Thermal) | 1:8 | 100-110 | 12-15 | - | - | - | 95-96 |
Note: This table is a generalized representation based on literature. Actual results will vary depending on the specific fatty acid and detailed experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-esterification using an Acid Catalyst
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add pentaerythritol (e.g., 4 molar equivalents) and the carboxylic acid (1 molar equivalent).
-
Solvent Addition: Add an azeotropic solvent such as toluene to the flask. The amount of solvent should be sufficient to suspend the reactants and facilitate efficient water removal.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-2 mol% relative to the carboxylic acid).
-
Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-esterification using a Protecting Group Strategy (Illustrative)
-
Protection: Selectively protect three of the four hydroxyl groups of pentaerythritol using a suitable protecting group (e.g., by forming a benzylidene acetal to protect two hydroxyls, followed by protection of the third).
-
Esterification: React the partially protected pentaerythritol with the desired fatty acid or its activated derivative (e.g., acid chloride or anhydride) in the presence of a suitable base or catalyst.
-
Deprotection: After the esterification is complete, remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzylidene acetals) to yield the desired mono-ester.
-
Purification: Purify the final product using column chromatography or other suitable techniques.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. CN103539664A - Preparation method of pentaerythritol ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biocatalytic Synthesis of Pentaerythritol Monooleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the biocatalytic synthesis of pentaerythritol monooleate. Our aim is to help you navigate common experimental challenges and optimize your enzyme load for efficient and selective synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal Enzyme Load: Insufficient enzyme concentration can lead to a slow reaction rate. Conversely, an excessively high concentration may not significantly increase the yield if other factors are limiting.[1] | - Optimize Enzyme Concentration: Systematically vary the enzyme load (e.g., 1-10% w/w of substrates) to identify the optimal concentration for your specific reaction conditions.[2] - Check Enzyme Activity: Ensure the enzyme is active. Improper storage or handling can lead to denaturation. |
| Unfavorable Substrate Molar Ratio: An incorrect ratio of pentaerythritol to oleic acid can limit the formation of the desired monoester and favor the production of di-, tri-, or tetraesters.[3] | - Adjust Molar Ratio: Experiment with different molar ratios of pentaerythritol to oleic acid. A higher molar ratio of pentaerythritol can favor the formation of the monooleate.[2][4] For example, a 4:1 molar ratio of pentaerythritol to ricinoleic acid was found to be optimal for monoester synthesis in a similar system.[2][4] | |
| Presence of Water: Water, a byproduct of esterification, can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[3] | - In Situ Water Removal: Add molecular sieves to the reaction mixture to continuously remove water as it is formed.[2][3] | |
| Inappropriate Reaction Temperature: Enzyme activity is highly dependent on temperature. Both excessively high and low temperatures can negatively impact the reaction rate and enzyme stability.[1][5] | - Determine Optimal Temperature: Conduct experiments at various temperatures (e.g., 40-70°C for many lipases) to find the optimal temperature for your specific lipase. | |
| Formation of Multiple Ester Byproducts (di-, tri-, tetraesters) | High Reactivity of Pentaerythritol: Pentaerythritol has four reactive hydroxyl groups, which can lead to the formation of a mixture of esters.[3] | - Control Substrate Ratio: Use a significant excess of pentaerythritol to statistically favor the formation of the monoester. - Solvent Selection: The choice of solvent can influence selectivity. Polar organic solvents like tert-butanol have been shown to suppress the formation of by-products and favor monoester synthesis.[3][6] |
| Prolonged Reaction Time: Longer reaction times can lead to the further esterification of the monooleate to form higher esters. | - Monitor Reaction Progress: Track the reaction over time using techniques like TLC or HPLC to determine the optimal time to stop the reaction and maximize the monooleate yield. | |
| Enzyme Deactivation | Harsh Reaction Conditions: Extreme pH or temperature can denature the enzyme, leading to a loss of activity.[1][5] | - Maintain Optimal pH and Temperature: Ensure the reaction conditions are within the enzyme's optimal operating range. - Immobilize the Enzyme: Immobilized enzymes often exhibit greater stability against temperature and pH changes.[7][8] |
| Inhibitors: The presence of certain compounds in the reaction mixture can inhibit enzyme activity. | - Substrate Purity: Use high-purity substrates to avoid potential inhibitors. - Product Inhibition: High concentrations of the product can sometimes inhibit the enzyme. Consider strategies for in situ product removal if this is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting enzyme load for optimizing the synthesis of this compound?
A1: A good starting point for optimization is typically between 1% and 5% (w/w) of the total substrate mass.[2][9] However, the optimal enzyme load is dependent on the specific activity of the enzyme preparation, the reaction conditions, and the desired reaction time. It is recommended to perform a series of experiments with varying enzyme concentrations to determine the most effective load for your system.[10]
Q2: How does the choice of lipase affect the synthesis?
A2: The choice of lipase is critical as different lipases exhibit varying levels of activity, selectivity, and stability under different reaction conditions. Commonly used lipases for ester synthesis include those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus.[8][9] It is advisable to screen several commercially available lipases to identify the most suitable one for your specific application. Immobilized lipases are often preferred due to their enhanced stability and ease of reuse.[7]
Q3: What is the role of the solvent in this biocatalytic reaction?
A3: The solvent can significantly impact the reaction by influencing substrate solubility, enzyme activity and stability, and product selectivity.[3] While solvent-free systems are often preferred for their environmental benefits, certain organic solvents can enhance the reaction. For instance, polar organic solvents like tert-butanol have been shown to favor the formation of monoesters by suppressing the formation of by-products.[3][6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by measuring the decrease in the concentration of the fatty acid (oleic acid). This is often done by determining the acid value of the reaction mixture at different time points through titration. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to quantify the formation of the this compound and any byproducts.
Q5: Is it necessary to remove water from the reaction?
A5: Yes, removing water is crucial for achieving a high yield of the ester. Esterification is a reversible reaction, and water is one of the products. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. In situ water removal, often accomplished by adding molecular sieves to the reaction medium, is a common and effective strategy.[2][3]
Experimental Protocols
General Procedure for Biocatalytic Synthesis of this compound
-
Reactant Preparation: In a suitable reaction vessel, combine pentaerythritol and oleic acid at the desired molar ratio (e.g., 4:1 to favor monoester formation).[2][4]
-
Solvent Addition (Optional): If a solvent is used, add it to the reaction vessel. Tert-butanol is a recommended solvent for improving monoester selectivity.[3][6]
-
Water Removal: Add molecular sieves (e.g., 3Å or 4Å) to the mixture to remove the water produced during the reaction. A typical loading is 10-20% (w/w) of the substrates.
-
Enzyme Addition: Add the selected lipase (e.g., Novozym 435) at the optimized enzyme load (e.g., 2% w/w of substrates).[2]
-
Reaction Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at the optimal temperature (e.g., 60°C).
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress by measuring the acid value or by using chromatographic techniques (TLC, HPLC, or GC).
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, stop the reaction by filtering out the enzyme and molecular sieves. The product can then be purified from the unreacted substrates and byproducts, for example, by column chromatography.
Data Presentation
Table 1: Effect of Enzyme Load on this compound Synthesis
| Enzyme Load (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| 1 | 24 | 85 | Fictional Data |
| 2 | 24 | 93 | [2] |
| 5 | 24 | 95 | Fictional Data |
| 10 | 24 | 95 | Fictional Data |
| Reaction Conditions: Pentaerythritol:Oleic Acid (4:1 molar ratio), 60°C, tert-butanol as solvent, with molecular sieves. |
Table 2: Influence of Substrate Molar Ratio on Product Distribution
| Pentaerythritol:Oleic Acid Molar Ratio | Monooleate (%) | Diesters (%) | Higher Esters (%) | Reference |
| 1:1 | 40 | 45 | 15 | Fictional Data |
| 2:1 | 65 | 30 | 5 | Fictional Data |
| 4:1 | 88 | 10 | 2 | [2] |
| Reaction Conditions: 2% Novozym 435, 60°C, 24h, tert-butanol as solvent, with molecular sieves. |
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. monash.edu [monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pentaerythritol Esters for Low-Temperature Performance
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on reducing the pour point of pentaerythritol esters, a critical factor for their application in low-temperature environments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide: Common Issues in Pour Point Reduction
Q1: My synthesized pentaerythritol ester has a higher-than-expected pour point. What are the likely causes and how can I fix it?
A1: A high pour point in your pentaerythritol ester can stem from several factors related to the molecular structure of the fatty acids used in the synthesis.
-
Issue: Predominance of long, linear saturated fatty acids.
-
Explanation: Straight-chain saturated fatty acids, especially those with an even number of carbon atoms, tend to pack together more efficiently at low temperatures, leading to crystallization and a higher pour point.[1][2][3]
-
Solution: Introduce branching into the fatty acid structure. Replacing a portion of the linear fatty acids with branched-chain isomers disrupts the crystal lattice formation, thereby lowering the pour point. For instance, incorporating iso-octanoic acid in place of n-octanoic acid can significantly improve low-temperature fluidity.[1][2]
-
-
Issue: Insufficient unsaturation in the fatty acid chains.
-
Explanation: The presence of double bonds in the fatty acid chain, as found in oleic acid, introduces kinks that hinder orderly packing and lower the pour point.[4]
-
Solution: Utilize a higher proportion of unsaturated fatty acids, such as oleic acid, in your esterification reaction.
-
-
Issue: High purity of a single ester species.
-
Explanation: A homogenous mixture of a single type of pentaerythritol ester can crystallize more readily than a mixed ester.
-
Solution: Synthesize mixed esters by reacting pentaerythritol with a combination of different fatty acids (e.g., a mix of linear, branched, and unsaturated acids). This creates a more complex and irregular molecular structure that is less prone to crystallization.[4]
-
Q2: I added a pour point depressant (PPD), but the effect on my pentaerythritol ester is minimal. Why might this be?
A2: The effectiveness of pour point depressants can be highly specific to the base oil.
-
Issue: PPD is not compatible with the ester's chemical structure.
-
Explanation: Many commercially available PPDs are designed for mineral oil-based lubricants and may not be effective for synthetic esters.[1] The polar nature of esters can interfere with the mechanism of some PPDs.
-
Solution: Select PPDs specifically designed for synthetic esters. Alternatively, focus on modifying the ester's molecular structure itself, which is often a more effective strategy for pour point reduction in this class of compounds.[1]
-
-
Issue: Incorrect PPD concentration.
-
Explanation: The concentration of the PPD is crucial. Too little may not be effective, while too much can sometimes have a negative impact on other properties of the ester.[5]
-
Solution: Perform a concentration optimization study to determine the most effective treat rate for your specific pentaerythritol ester.
-
Frequently Asked Questions (FAQs)
Q3: How does the carbon chain length of the fatty acid affect the pour point of pentaerythritol esters?
A3: The pour point of pentaerythritol esters generally increases with the increasing carbon number of the ester chain.[1] Shorter chain fatty acids tend to result in lower pour points. However, there is also a notable "parity effect": when increasing the carbon number from an even to an odd number, the pour point rise is less significant than when increasing from an odd to an even number.[1][2]
Q4: What is the most effective method for significantly lowering the pour point of a pentaerythritol ester?
A4: Based on available research, the introduction of branched-chain fatty acids into the ester's structure is a highly effective method.[1][2] For example, incorporating as little as 10-15% of a branched-chain acid can lower the pour point to -40°C.[1][2] The position of the branch also plays a role, with branching at the β-carbon position being particularly effective.[1][2]
Q5: Can I use a mixture of fatty acids to synthesize a low pour point pentaerythritol ester?
A5: Yes, creating a mixed ester is a common and effective strategy. By using a combination of fatty acids with different structures (e.g., varying chain lengths, branching, and degrees of unsaturation), you can disrupt the crystalline structure of the final product, leading to a lower pour point.[4]
Data Presentation
Table 1: Effect of Fatty Acid Structure on the Pour Point of Pentaerythritol Esters
| Fatty Acid Chain Type | Example Fatty Acid | Resulting Pour Point (°C) | Reference |
| Linear (C6) | n-hexanoate | -47.65 | [1][2] |
| Linear (C7) | n-heptanoate | -33.15 | [1][2] |
| Linear (C8) | n-octanoate | -9.65 | [1][2] |
| Linear (C9) | n-nonanoate | -0.15 | [1][2] |
| Linear (C10) | n-decanoate | 15.35 | [1][2] |
| Branched Chain Mix (10% branched acid) | C8/Iso-C8/C10 Mix | -40 | [1][2] |
| Branched Chain Mix (15% branched acid) | C8/Iso-C8/C10 Mix | -40 | [1][2] |
| Unsaturated/Mixed Ester | Pentaerythritol trioleate maleic acid monoester | Lower than pentaerythritol tetraoleate | [4] |
Experimental Protocols
Protocol 1: Synthesis of Low Pour Point Pentaerythritol Ester via Branched-Chain Modification
This protocol is based on the principle of introducing branched-chain fatty acids to disrupt crystal formation.
Materials:
-
Pentaerythritol
-
Linear fatty acid (e.g., n-octanoic acid)
-
Branched-chain fatty acid (e.g., iso-octanoic acid)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as a water-carrying agent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reactant Charging: In a round-bottom flask, combine pentaerythritol with a molar excess of the fatty acid mixture. For a target of 10% branched-chain acid incorporation, the molar ratio of linear to branched fatty acids should be 9:1.
-
Catalyst and Solvent Addition: Add the esterification catalyst (approximately 0.5-1.0% by weight of the reactants) and toluene to the flask.
-
Esterification Reaction: Heat the mixture to reflux (typically 140-160°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator under reduced pressure.
-
Product Characterization: Analyze the final product for its pour point according to ASTM D97 or a similar standard method.
Visualizations
Caption: Workflow for synthesizing low pour point pentaerythritol esters.
Caption: Factors influencing the pour point of pentaerythritol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. digital-library.theiet.org [digital-library.theiet.org]
- 3. researchgate.net [researchgate.net]
- 4. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 5. Pour point depressant - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Emulsion Stability with Pentaerythritol Monooleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulating stable emulsions using pentaerythritol monooleate (PEMO).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (PEMO) and what are its primary applications in emulsions?
A1: this compound is a nonionic surfactant belonging to the polyol ester class. Its molecular structure is amphiphilic, featuring a lipophilic (oil-loving) oleate tail and a hydrophilic (water-loving) head derived from pentaerythritol, which contains three free hydroxyl groups.[1] This structure makes it an excellent emulsifying agent capable of reducing the interfacial tension between immiscible liquids like oil and water.[1] In the pharmaceutical and cosmetic industries, it is used to form and stabilize emulsions, facilitate the solubilization of active ingredients, and as a component in advanced drug delivery systems.[2][3]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of PEMO, and how does it inform its use?
A2: A specific, universally cited HLB value for this compound is not readily published, as it can vary depending on the purity and the presence of di-, tri-, and tetra-ester species in the commercial product.[4] However, its chemical structure allows it to function effectively in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1]
The HLB value for a fatty acid ester of a polyhydric alcohol like PEMO can be calculated if the saponification value (S) of the ester and the acid number (A) of the fatty acid are known, using the formula: HLB = 20 * (1 - S/A)
For practical applications, the required HLB for an oil phase is best determined experimentally by preparing a series of emulsions with different known HLB values and identifying the most stable formulation.
Q3: What are the primary factors that influence the stability of emulsions formulated with PEMO?
A3: The stability of any emulsion is a critical quality attribute and is influenced by several factors:
-
Droplet Size: Smaller, more uniform droplet sizes increase stability by reducing the effects of gravity (creaming or sedimentation).[5][6]
-
Viscosity of the Continuous Phase: A more viscous external phase slows down the movement of droplets, hindering coalescence and creaming.[5]
-
Concentration of PEMO: An insufficient amount of emulsifier will fail to adequately cover the oil-water interface, leading to droplet coalescence.[5]
-
Oil-to-Water Ratio: The relative proportions of the oil and water phases determine the emulsion type (O/W vs. W/O) and affect its overall stability.[7]
-
Presence of Co-emulsifiers or Stabilizers: Combining PEMO with other surfactants can produce a synergistic stabilizing effect. Polymers and other thickeners can also be added to increase viscosity.[8]
-
System pH and Ionic Strength: Changes in pH and the presence of electrolytes can disrupt the forces that stabilize the emulsion droplets, particularly if ionic co-surfactants are used.[7]
-
Temperature: Temperature fluctuations can affect viscosity, interfacial tension, and the solubility of the emulsifier, potentially leading to emulsion breakdown.[6]
Q4: What are the common visual signs of emulsion instability?
A4: Emulsions are thermodynamically unstable, and destabilization can manifest in several ways:[6][9]
-
Creaming/Sedimentation: The migration of dispersed droplets under the influence of gravity to form a concentrated layer at the top (creaming, if the dispersed phase is less dense) or bottom (sedimentation, if it is denser). This is often a reversible process.[6]
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is also potentially reversible.[6]
-
Coalescence: The irreversible merging of adjacent droplets to form larger ones. This ultimately leads to the complete separation of the two immiscible phases.[6]
-
Phase Inversion: The process where the dispersed phase and continuous phase switch, for example, from an O/W to a W/O emulsion.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My emulsion is separating into distinct oil and water layers (Coalescence).
-
Potential Cause 1: Insufficient Emulsifier Concentration. The amount of PEMO is not adequate to cover the surface area of all the dispersed droplets.
-
Solution: Increase the concentration of PEMO in 0.5% w/w increments. Consider using a synergistic combination of emulsifiers. For an O/W emulsion, blend PEMO with a high-HLB surfactant (e.g., Polysorbate 80). For a W/O emulsion, blend it with a low-HLB surfactant (e.g., Sorbitan Monooleate).[5]
-
-
Potential Cause 2: Improper Homogenization. The energy input was not sufficient to create small, stable droplets.
-
Solution: Increase the homogenization time or speed. For nanoemulsions, consider using high-pressure homogenization or microfluidization.[5]
-
-
Potential Cause 3: Incompatible Ingredients. Other formulation components (e.g., salts, active ingredients) are disrupting the interfacial film.
-
Solution: Evaluate the compatibility of all excipients. A systematic study removing one component at a time can help identify the problematic ingredient.
-
Problem: I am observing a thick layer of cream at the top of my O/W emulsion.
-
Potential Cause 1: Large Droplet Size. The oil droplets are large enough for buoyant forces to overcome thermal motion, causing them to rise.
-
Solution: Refine your homogenization process to achieve a smaller mean droplet size (ideally below 1 µm for long-term stability).[5]
-
-
Potential Cause 2: Low Viscosity of the Continuous Phase. The water phase is not viscous enough to impede the movement of the oil droplets.
-
Solution: Incorporate a thickening agent or stabilizer into the aqueous phase. Options include natural gums (e.g., xanthan gum), cellulose derivatives (e.g., HPMC), or synthetic polymers (e.g., carbomers).[5]
-
Problem: The viscosity of my emulsion is too low.
-
Potential Cause: Low Internal Phase Volume or Lack of a Thickening Agent.
-
Solution: The viscosity of an emulsion is often related to the volume fraction of the dispersed phase. Carefully increasing the internal phase concentration can build viscosity. Alternatively, add a suitable rheology modifier to the continuous phase as described above.
-
Problem: The emulsion appears grainy or lumpy.
-
Potential Cause: Recrystallization of Components. Solid or waxy components in the oil phase may be crystallizing upon cooling.
-
Solution: Ensure that all oil-phase components are fully melted and mixed at an appropriate temperature before emulsification. Maintain adequate temperature during the addition and homogenization steps.[7]
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common emulsion stability issues.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. HLB Systems [pharmcal.tripod.com]
- 5. DE102005011334A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Pentaerythritol Monooleate and Monostearate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, performance characteristics, and applications of pentaerythritol monooleate and pentaerythritol monostearate, complete with experimental protocols and data-driven comparisons.
This compound and pentaerythritol monostearate are non-ionic surfactants derived from the esterification of pentaerythritol with oleic acid and stearic acid, respectively. Their unique amphiphilic nature, possessing a hydrophilic pentaerythritol head and a lipophilic fatty acid tail, makes them valuable excipients in a wide range of industrial and pharmaceutical applications. This guide provides a detailed comparative analysis of these two esters, focusing on their performance characteristics and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Tale of Saturation
The primary structural difference between this compound and monostearate lies in the saturation of their fatty acid chains. This compound incorporates the monounsaturated oleic acid, which contains a cis-double bond, while the monostearate variant is derived from the fully saturated stearic acid.[1] This single structural variation gives rise to significant differences in their physical properties at room temperature. The double bond in the oleate chain introduces a kink, disrupting intermolecular packing and resulting in a lower melting point, making it a liquid.[1] Conversely, the linear, saturated stearate chains of the monostearate can pack more efficiently, leading to a higher melting point and a solid, waxy consistency.[1][2]
| Property | This compound | Pentaerythritol Monostearate |
| Synonyms | Pentaerythritol mono-9-octadecenoate | 3-hydroxy-2,2-bis(hydroxymethyl) propyl monostearate, Pentaerythrityl stearate |
| CAS Number | 10332-32-8 | 78-23-9 |
| Molecular Formula | C23H44O5 | C23H46O5 |
| Molecular Weight | 400.6 g/mol [3] | 402.6 g/mol [4] |
| Appearance | Yellow to amber liquid[1][5] | White, waxy solid[2] |
| Melting Point | < -20 °C[1][5] | 55-65 °C (varies by grade)[2] |
| Boiling Point | 523.6 °C at 760 mmHg[6][7] | 517.5 °C at 760 mmHg[2][8] |
| Density | 1.006 g/cm³[6][7] | 0.995 g/cm³[2][8] |
| Solubility | Insoluble in water; soluble in organic solvents. Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform.[1][7] | Insoluble in water; soluble in organic solvents.[2] |
Performance and Applications: A Comparative Overview
The differing physical states of this compound and monostearate at ambient temperatures largely dictate their primary applications.
This compound , as a liquid, finds extensive use in formulations requiring fluidity. Its applications include:
-
Lubricants and Hydraulic Fluids: Its liquid nature and lubricating properties make it a valuable component in synthetic lubricants and hydraulic fluids.[1][3] It can also be used as an anti-wear agent in diesel fuels.
-
Plasticizers and Coating Additives: It is utilized as a plasticizer and additive in coatings.[9]
-
Pharmaceutical and Personal Care: In pharmaceuticals, it can act as an excipient, offering stability and aiding in the controlled release of active pharmaceutical ingredients (APIs).[10] It is also used in personal care products.[9]
Pentaerythritol Monostearate , being a solid, is favored in applications where structure and stability are desired. Its uses include:
-
Emulsifiers and Stabilizers: Its amphiphilic character allows it to function as an effective emulsifier and stabilizer in various formulations, including food, cosmetics, and pharmaceutical preparations.[2][11]
-
Thickeners and Gelling Agents: Its solid, waxy nature lends it to applications as a thickener or gelling agent in cosmetic and personal care products like fabric softeners.[12]
-
Lubricants and Plastic Additives: It is also employed as a lubricant and plastic additive, contributing to improved material properties and manufacturing efficiency.[2][12]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound and monostearate, a variety of standardized experimental protocols can be employed.
Emulsifying Performance Evaluation
The ability of these esters to form and stabilize emulsions is a critical performance parameter.
Experimental Workflow:
Caption: Workflow for evaluating emulsifier performance.
Methodology:
-
Preparation of Oil-in-Water Emulsion:
-
Accurately weigh the oil phase (e.g., medium-chain triglycerides) and the aqueous phase (deionized water).
-
Disperse a predetermined concentration of either this compound or monostearate into the appropriate phase (monooleate in the oil phase, monostearate may require heating to melt and disperse in the oil phase).
-
-
Homogenization:
-
Create a coarse emulsion by mixing the oil and aqueous phases using a high-shear mixer.
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure the mean droplet diameter and PDI immediately after homogenization and at set time intervals using dynamic light scattering (DLS) to assess the initial emulsion quality and long-term stability.
-
Emulsion Stability: Evaluate the physical stability of the emulsions by subjecting them to centrifugation and observing for any phase separation or creaming. Turbidity measurements over time can also indicate stability.
-
Zeta Potential: Measure the zeta potential of the emulsion droplets to understand the electrostatic stabilization mechanism.
-
Lubricant Performance Evaluation
For lubricant applications, standardized tests are crucial for comparing the wear-preventative characteristics.
Key ASTM Test Methods:
-
ASTM D4172 - Four-Ball Wear Test: This test evaluates the wear-preventing characteristics of a lubricant. Three steel balls are held stationary in a cup filled with the lubricant, while a fourth ball is rotated against them at a specified speed and load. The average wear scar diameter on the stationary balls is measured after the test. A smaller wear scar indicates better lubrication.
-
ASTM D445 - Kinematic Viscosity: This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer at a constant temperature.
-
ASTM D92 - Flash and Fire Points: This test determines the flash and fire points of petroleum products by heating a sample in an open cup and introducing a small flame at intervals. The flash point is the lowest temperature at which vapors ignite, and the fire point is the temperature at which the flame is sustained.
Caption: Workflow for lubricant performance testing.
Synthesis of Pentaerythritol Monoesters
The synthesis of this compound and monostearate is typically achieved through direct esterification.
Caption: Synthesis of pentaerythritol monoesters.
Experimental Protocol for Synthesis:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, charge pentaerythritol and either oleic acid or stearic acid. The molar ratio of pentaerythritol to fatty acid can be adjusted to favor the formation of the monoester, often using an excess of pentaerythritol.[13]
-
Catalyst Addition: Introduce a suitable catalyst, such as stannous chloride, sodium hydroxide, or zinc oxide, to the reaction mixture.[6][14]
-
Reaction: Heat the mixture to the reaction temperature, typically between 150-260°C, under vacuum or with an inert gas purge to facilitate the removal of water, which is a byproduct of the esterification reaction.[6] The reaction is monitored by measuring the acid value of the mixture.
-
Purification: Once the desired acid value is reached, the reaction is stopped, and the product is cooled. The crude product may then be filtered to remove the catalyst and further purified if necessary.[6]
Safety and Regulatory Information
Both this compound and monostearate are generally considered to have a low order of acute toxicity. Pentaerythritol monostearate is readily biodegradable and does not bioaccumulate.[12] In cosmetic applications, pentaerythrityl tetraesters have been deemed safe for use at current practices and concentrations.[15][16][17] As with any chemical, appropriate personal protective equipment should be used when handling the pure substances.
Conclusion
The choice between this compound and monostearate is primarily dictated by the desired physical form and functional requirements of the final product. The liquid nature of the monooleate makes it a suitable choice for applications requiring fluidity, such as lubricants and certain liquid pharmaceutical formulations. In contrast, the solid, waxy character of the monostearate is advantageous for creating stable emulsions, providing structure to cosmetic formulations, and acting as a solid lubricant. For researchers and drug development professionals, understanding these fundamental differences, supported by the experimental evaluation methods outlined in this guide, is crucial for selecting the optimal excipient to achieve desired product performance and stability.
References
- 1. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.asistandards.com [info.asistandards.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN100341844C - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Engine Oil Lubricants Certification | ASTM [astm.org]
- 9. How to Evaluate a New Lubricant [machinerylubrication.com]
- 10. prime.erpnext.com [prime.erpnext.com]
- 11. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]
- 12. chemical.kao.com [chemical.kao.com]
- 13. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 14. CN103880669A - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cir-safety.org [cir-safety.org]
A Comparative Guide to Pentaerythritol Monooleate and Other Nonionic Surfactants in Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentaerythritol Monooleate (PEMO) with other commonly used nonionic surfactants in the formation and stabilization of emulsions. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes theoretical knowledge of PEMO's properties with experimental data available for other widely used nonionic surfactants such as Polysorbate 80 (Tween 80) and Sorbitan Monooleate (Span 80).
Introduction to Nonionic Surfactants in Emulsions
Nonionic surfactants are indispensable in the formulation of emulsions across the pharmaceutical, cosmetic, and food industries. Their utility lies in their ability to reduce interfacial tension between immiscible liquids, thereby facilitating the formation of stable droplets. The stability of these emulsions is critical for product efficacy, shelf-life, and sensory attributes. Key performance indicators for emulsion stability include droplet size, polydispersity index (PDI), and zeta potential.
This compound is an amphiphilic molecule characterized by a lipophilic oleate tail and a hydrophilic pentaerythritol head with three free hydroxyl groups, making it a potential candidate as an effective emulsifying agent for both oil-in-water (O/W) and water-in-oil (W/O) emulsions[1].
Theoretical Comparison of Surfactant Structures
The emulsifying performance of a nonionic surfactant is largely dictated by its molecular structure, particularly the balance between its hydrophilic and lipophilic moieties, often quantified by the Hydrophilic-Lipophilic Balance (HLB) value.
| Surfactant | Hydrophilic Head Group | Lipophilic Tail Group | Typical HLB Value | Primary Emulsion Type |
| This compound (PEMO) | Pentaerythritol | Oleic Acid | Not widely published | O/W or W/O[1] |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan | Oleic Acid | ~15.0[2][3] | O/W[2][3] |
| Sorbitan Monooleate (Span 80) | Sorbitan | Oleic Acid | ~4.3[2][3] | W/O[2][3] |
This compound (PEMO): The pentaerythritol head group is compact and polyhydroxylated, which is expected to provide strong hydrogen bonding with the aqueous phase. The single oleic acid tail provides the necessary hydrophobicity. This structure suggests that PEMO could be a versatile emulsifier.
Polysorbate 80 (Tween 80): The presence of long, flexible polyoxyethylene chains in its head group makes Tween 80 highly hydrophilic, resulting in a high HLB value. This makes it an excellent choice for stabilizing O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase[2][3][4].
Sorbitan Monooleate (Span 80): In contrast, the sorbitan head group of Span 80 is significantly less hydrophilic than the polyoxyethylene group of Tween 80. This results in a low HLB value, making it more soluble in oil and thus an effective stabilizer for W/O emulsions, where water droplets are dispersed in a continuous oil phase[2][3][4].
Quantitative Performance Data (Illustrative)
| Surfactant System | Oil Phase | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polyglycerol Esters | Rapeseed Oil | < 50 | Narrow | Not Reported | [5] |
| Tween 80 | Not Specified | ~200 | Not Reported | Not Reported | [6] |
| PGPR and Span 80 | Sunflower Oil | 1,700 - 13,000 | Not Reported | Not Reported | [7] |
| Pentaerythritol-EudragitRS100 (Solid Dispersion) | Atorvastatin | ~478 | ~0.26 | ~ -13.06 | [8] |
Note: The data for the Pentaerythritol-EudragitRS100 system is for a solid dispersion and not a liquid emulsion, but it provides some insight into the particle size and stability that can be achieved with pentaerythritol-based excipients.
Mechanisms of Emulsion Stabilization and Destabilization
The primary mechanism of stabilization for nonionic surfactants is steric hindrance . The bulky hydrophilic head groups of the surfactant molecules adsorb at the oil-water interface, forming a protective layer that physically prevents the droplets from coalescing.
Emulsions can break down through several mechanisms:
-
Creaming/Sedimentation: Density differences between the dispersed and continuous phases lead to the rising or settling of droplets.
-
Flocculation: Droplets aggregate into loose clusters without losing their individual identities.
-
Coalescence: Droplets merge to form larger ones, leading to a decrease in the total interfacial area and eventual phase separation.
-
Ostwald Ripening: In polydisperse emulsions, smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets, leading to an increase in the average droplet size over time.
Experimental Protocols
Accurate and reproducible characterization of emulsions is crucial for formulation development and quality control. Below are detailed methodologies for key experiments.
Droplet Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. The rate of these fluctuations is related to the particle size.
Protocol:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Instrumentation: Use a DLS instrument (e.g., Malvern Zetasizer, Beckman Coulter DelsaMax).
-
Measurement Parameters: Set the temperature (typically 25°C), equilibration time, and measurement duration.
-
Data Acquisition: The instrument's software will record the correlation function of the scattered light intensity.
-
Data Analysis: The software calculates the hydrodynamic diameter (droplet size) and the Polydispersity Index (PDI) from the correlation function using algorithms such as the Stokes-Einstein equation. PDI values below 0.3 are generally considered indicative of a narrow size distribution.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is measured using Laser Doppler Electrophoresis, where an electric field is applied to the sample, and the velocity of the charged particles is measured by detecting the Doppler shift of a laser beam scattered by the moving particles.
Protocol:
-
Sample Preparation: Dilute the emulsion in the continuous phase to a suitable concentration for measurement.
-
Instrumentation: Use a zeta potential analyzer.
-
Cell Preparation: Rinse the measurement cell with the continuous phase and then with the diluted sample.
-
Measurement: The instrument applies an electric field and measures the electrophoretic mobility of the droplets.
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate good stability.
Signaling Pathways and Experimental Workflows (Visualization)
The following diagrams illustrate the logical flow of emulsion formulation and characterization, as well as the fundamental principle of emulsion stabilization by surfactants.
Caption: Workflow for emulsion formulation and characterization.
Caption: Mechanism of emulsion stabilization by surfactants.
Conclusion
This compound presents a promising, yet under-characterized, nonionic surfactant for emulsion stabilization. Based on its chemical structure, it has the potential for versatility in formulating both O/W and W/O emulsions. However, a significant gap exists in the scientific literature regarding its quantitative performance in comparison to well-established nonionic surfactants like Polysorbate 80 and Sorbitan Monooleate.
For researchers and drug development professionals, the choice of surfactant will continue to depend on the specific requirements of the formulation, including the desired emulsion type, the nature of the oil phase, and the required stability profile. While theoretical considerations can guide initial surfactant selection, rigorous experimental characterization remains paramount. Further research into the emulsifying properties of this compound is warranted to fully elucidate its potential and establish its place in the formulator's toolkit.
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 4. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2006094701A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of pentaerythritol monooleate as a lubricant additive compared to traditional oils.
An objective analysis of the efficacy of pentaerythritol monooleate as a lubricant additive in comparison to traditional lubricating oils, supported by experimental data and detailed methodologies.
Introduction
The pursuit of enhanced performance, efficiency, and environmental sustainability in lubrication technology has led to the exploration of novel additives. Among these, synthetic esters, particularly this compound (PEMO), have garnered significant attention. This guide provides a comparative analysis of the efficacy of PEMO as a lubricant additive against traditional oils, targeting researchers, scientists, and professionals in drug development who require a concise yet comprehensive understanding of its performance characteristics.
Pentaerythritol esters are recognized for their excellent thermal stability, high lubricity, and biodegradability.[1][2] When used as additives, they have the potential to enhance the performance of conventional mineral and synthetic base oils.[3][4] This guide synthesizes available experimental data to offer a clear comparison of PEMO's performance with traditional alternatives.
Performance Data Comparison
The lubricating performance of an additive is primarily evaluated by its ability to reduce friction and wear between moving surfaces. The following tables summarize quantitative data from tribological tests, comparing a base oil with and without the addition of a pentaerythritol ester (PE). While specific data for this compound as an additive is limited in publicly available literature, the data for a pentaerythritol ester blend provides valuable insight into the potential performance enhancements.
Table 1: Comparison of Coefficient of Friction (COF)
| Lubricant Sample | Test Load (N) | Sliding Speed (m/s) | Average Coefficient of Friction (COF) |
| SAE30 (Base Oil) | 60 | 1.0 | 0.12 |
| Pure Pentaerythritol Ester (PE) | 60 | 1.0 | 0.10 |
| PE75 (75% PE + 25% SAE30) | 60 | 1.0 | 0.08 |
Data sourced from a study on vegetable oil-based pentaerythritol ester for industrial air compressor applications.[5]
Table 2: Comparison of Specific Wear Rate (SWR)
| Lubricant Sample | Test Load (N) | Sliding Speed (m/s) | Specific Wear Rate (x 10⁻⁶ mm³/Nm) |
| SAE30 (Base Oil) | 60 | 1.0 | 8.5 |
| Pure Pentaerythritol Ester (PE) | 60 | 1.0 | 7.0 |
| PE75 (75% PE + 25% SAE30) | 60 | 1.0 | 5.5 |
Data sourced from a study on vegetable oil-based pentaerythritol ester for industrial air compressor applications.[5]
The data indicates that the addition of a pentaerythritol ester to a conventional base oil can lead to a significant reduction in both the coefficient of friction and the specific wear rate, suggesting improved lubricity and anti-wear properties.[5]
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized experimental protocols are employed. The following are detailed methodologies for two key experiments commonly used in the evaluation of lubricant additives.
Four-Ball Wear Test (ASTM D4172)
The Four-Ball Wear Test is a standard method for evaluating the anti-wear properties of lubricating fluids.
Objective: To determine the wear preventive characteristics of a lubricant.
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
-
A fourth 12.7 mm diameter steel ball is pressed into the cavity of the three stationary balls with a specified load.
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) while maintaining a constant temperature (e.g., 75°C).
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is calculated and reported as a measure of the lubricant's anti-wear performance. A smaller wear scar diameter indicates better anti-wear properties.
Pin-on-Disc Tribometer Test (ASTM G99)
The Pin-on-Disc test is used to investigate the friction and wear characteristics of materials and lubricants.
Objective: To measure the coefficient of friction and wear rate of a lubricant under controlled conditions.
Apparatus: A pin-on-disc tribometer, which consists of a stationary pin that is in contact with a rotating disc.
Procedure:
-
A pin, typically made of a standard material like steel, is loaded against a rotating disc coated with the test lubricant.
-
The disc is rotated at a constant speed, and a specific load is applied to the pin.
-
The frictional force between the pin and the disc is continuously measured by a sensor.
-
The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.
-
The wear on both the pin and the disc is quantified by measuring the volume of material lost, often determined through profilometry of the wear track.
-
The specific wear rate is then calculated based on the wear volume, applied load, and sliding distance.
Visualizing the Mechanism of Action
The effectiveness of this compound as a lubricant additive is attributed to its molecular structure and its interaction with metal surfaces. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of PEMO as a lubricant additive.
The diagram illustrates that the polar ester group of the PEMO molecule is attracted to the metal surface, leading to the formation of a durable boundary lubricating film. This film acts as a protective layer, preventing direct metal-to-metal contact and thereby reducing friction and wear.
Conclusion
The available data suggests that pentaerythritol esters, and by extension this compound, hold significant promise as effective lubricant additives. Their ability to form protective films on metal surfaces leads to a notable reduction in friction and wear, outperforming traditional base oils in some experimental setups.[5] While more direct comparative studies with a wider range of traditional additives are needed for a complete picture, the current evidence strongly supports the potential of PEMO to enhance lubricant performance. The detailed experimental protocols provided herein offer a framework for further research and standardized comparison in this area. The inherent biodegradability of these esters also presents a significant advantage in the development of more environmentally friendly lubrication technologies.[1]
References
- 1. saatchi-global.com [saatchi-global.com]
- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 3. What role does pentaerythritol play in lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. Tribological performance of organic molybdenum in the presence of organic friction modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribology.rs [tribology.rs]
Performance comparison of chemical vs. enzymatic synthesis of pentaerythritol monooleate.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pentaerythritol monooleate, a valuable emulsifier and intermediate in various industries, can be achieved through two primary routes: traditional chemical catalysis and modern enzymatic synthesis. This guide provides an objective comparison of the performance of these two methods, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Key Performance Metrics
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and cost versus selectivity, purity, and environmental impact. The following table summarizes the key quantitative data available for both methods. It is important to note that while data for chemical synthesis of pentaerythritol oleate is directly available, the data for enzymatic synthesis is largely extrapolated from the synthesis of similar polyol esters due to a lack of specific literature on this compound.
| Performance Metric | Chemical Synthesis | Enzymatic Synthesis (Analogous Polyol Esters) |
| Catalyst | Zinc oxide composite, Lanthanum methanesulfonate, Tin (II) chloride | Immobilized Lipases (e.g., Novozym 435 - Candida antarctica lipase B) |
| Temperature | 70°C - 235°C | 40°C - 90°C |
| Reaction Time | 3 - 18 hours | 24 - 72 hours |
| Yield | High (e.g., >95% conversion, 96.2% reported yield)[1] | High conversion (e.g., >90%)[2] |
| Purity/Selectivity | Lower selectivity, risk of di-, tri-, and tetraester formation. Requires purification.[3] | High selectivity for monoester due to enzyme regioselectivity.[4][5] |
| Catalyst Reusability | Possible, but can be complex to recover and regenerate. | High (e.g., up to 20 cycles for immobilized enzymes).[4][5] |
| Solvent | Often solvent-free or uses solvents like toluene for azeotropic water removal.[1] | Can be solvent-free or use solvents like tert-butanol to improve solubility and selectivity.[6] |
| Environmental Impact | Higher energy consumption, use of potentially hazardous chemicals and catalysts. | "Green" process with milder conditions and biodegradable catalysts.[3][7] |
Experimental Protocols: A Closer Look
Chemical Synthesis Protocol (Representative)
This protocol is based on a patented method for the direct esterification of pentaerythritol with oleic acid.
Materials:
-
Pentaerythritol
-
Oleic acid
-
Catalyst (e.g., tin (II) chloride, zinc oxide composite)
-
Nitrogen gas
Procedure:
-
Pentaerythritol and oleic acid are charged into a reaction vessel, typically in a molar ratio of approximately 1:1 to 1:4, depending on the desired product distribution.
-
The catalyst is added to the mixture (e.g., 0.5-2% by weight of reactants).
-
The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation.
-
The reaction mixture is heated to a temperature between 180°C and 220°C with continuous stirring.
-
The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., < 1 mgKOH/g). This process can take between 7 to 18 hours.
-
Upon completion, the crude product is filtered to remove the catalyst.
-
Further purification steps, such as distillation, may be required to isolate the this compound from unreacted starting materials and other esters.
Enzymatic Synthesis Protocol (Generalized for Polyol Esters)
Materials:
-
Pentaerythritol
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (optional, e.g., tert-butanol)
-
Molecular sieves (for water removal)
Procedure:
-
Pentaerythritol and oleic acid are dissolved in a suitable solvent (if used) in a reaction vessel. The molar ratio of pentaerythritol to oleic acid is often high (e.g., 4:1) to favor monoester formation.
-
Immobilized lipase (e.g., 2-10% by weight of substrates) and molecular sieves are added to the mixture.
-
The reaction is incubated at a milder temperature, typically between 60°C and 80°C, with gentle agitation.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can range from 24 to 72 hours.
-
Once the desired conversion is reached, the immobilized enzyme is separated by simple filtration.
-
The solvent is removed under reduced pressure to yield the crude product. Due to the high selectivity of the enzyme, the product is often of high purity, minimizing the need for extensive purification.
Visualizing the Process and Comparison
To better illustrate the workflows and the key differences between the two synthetic routes, the following diagrams are provided.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. project-incite.eu [project-incite.eu]
- 3. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A two-stage enzymatic process for synthesis of extremely pure high oleic glycerol monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Pentaerythritol Monooleate
For researchers, scientists, and drug development professionals, the accurate quantification of pentaerythritol monooleate is crucial for product formulation, quality control, and stability testing. This guide provides a comparative overview of the common analytical methods, complete with experimental data from analogous compounds to establish a baseline for performance. Due to the limited availability of complete public validation reports specifically for this compound, this guide leverages data from closely related fatty acid esters to provide a robust framework for method validation.
Comparison of Analytical Methods
The two primary chromatographic techniques for the analysis of fatty acid esters like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Alternative Methods |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. | Techniques like Supercritical Fluid Chromatography (SFC) or Nuclear Magnetic Resonance (NMR) can be used but are less common for routine quantification. |
| Derivatization | Generally not required.[1] | Often requires derivatization to increase volatility, typically through silylation or esterification.[2][3][4] | Varies by method. |
| Typical Detector | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).[2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[5][6][7] | Depends on the specific technique. |
| Advantages | - Direct analysis of the sample.- Suitable for non-volatile and thermally labile compounds.- Robust and widely available. | - High resolution and sensitivity, especially with FID.- Well-established methods for fatty acid analysis. | - SFC offers fast separations.- NMR provides structural information. |
| Disadvantages | - May have lower sensitivity for compounds without a UV chromophore (RI or ELSD can be used).- Can be more complex to develop methods. | - Derivatization adds a step to sample preparation and can introduce errors.[2]- Not suitable for thermally unstable compounds. | - Higher cost and less common instrumentation. |
Quantitative Data Comparison
The following tables summarize typical validation parameters for the quantification of fatty acid esters, which can be considered representative for the analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Validation Parameters
(Data is representative of fatty acid ester analysis and should be validated specifically for this compound)
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Accuracy (Recovery) | 98 - 102% | [9] |
| Precision (RSD) | < 2% | [8][9] |
| Limit of Detection (LOD) | 0.03 mg/mL (for Pentaerythritol Tetrastearate) | |
| Limit of Quantification (LOQ) | 10x Signal-to-Noise Ratio | [8] |
Table 2: Gas Chromatography (GC) Validation Parameters
(Data is representative of fatty acid methyl ester (FAME) analysis and should be validated specifically for this compound)
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Accuracy (Recovery) | 99.8 - 101.3% | [6] |
| Precision (RSD) | < 5% | [6] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | [7] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
HPLC Method for Fatty Acid Ester Analysis (Representative Protocol)
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[11] For non-aqueous reverse-phase HPLC, a mixture of solvents like dichloromethane and methanol may be employed.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or ELSD.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., isopropanol, dichloromethane/methanol). Filter through a 0.45 µm filter before injection.
-
Validation Procedures:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations.[8] Plot the peak area against concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.[9]
-
Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days.[8]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
-
GC Method for Fatty Acid Ester Analysis (Representative Protocol)
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization (if necessary):
-
Silylation: React the sample with a silylating agent (e.g., BSTFA) to convert hydroxyl groups to trimethylsilyl ethers.
-
Transesterification: If analyzing the fatty acid portion, react with methanol in the presence of an acid or base catalyst (e.g., BF3/methanol) to form fatty acid methyl esters (FAMEs).[7]
-
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250°C for the injector and 300°C for the FID.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.
-
Sample Preparation: Perform derivatization as described above. Dissolve the derivatized sample in a suitable solvent (e.g., hexane).
-
Validation Procedures: Follow similar procedures for linearity, accuracy, precision, LOD, and LOQ as described for the HPLC method.
Visualizations
Analytical Workflow for HPLC and GC Methods
Caption: Comparative workflow for HPLC and GC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. hrgc.eu [hrgc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 8. mastelf.com [mastelf.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Vegetable Oil-Based Pentaeryhritol Esters for Tribological Applications
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for environmentally friendly and high-performance lubricants has spurred significant research into bio-based alternatives to conventional mineral oils. Among these, vegetable oil-based pentaerythritol (PE) esters have emerged as a promising class of biolubricants due to their excellent lubricity, biodegradability, and renewable origins. This guide provides an objective comparison of the tribological performance of vegetable oil-based PE esters with other common lubricants, supported by experimental data and detailed methodologies.
Performance Comparison: Pentaerythritol Esters vs. Alternatives
Vegetable oil-based PE esters are often benchmarked against mineral oils (such as SAE 30) and other synthetic esters to evaluate their efficacy as lubricants. The following tables summarize the key physicochemical and tribological properties based on experimental findings.
Physicochemical Properties
The inherent properties of a lubricant, such as viscosity, thermal stability, and low-temperature performance, are critical for its application.
| Property | Vegetable Oil-Based PE Ester | Mineral Oil (SAE 30) | Blended PE Ester (PE75) |
| Viscosity Index | 162 | - | - |
| Flash Point (°C) | 250 | - | - |
| Pour Point (°C) | 25 | - | - |
| Oxidative Stability (°C) | 216 | - | - |
| Data sourced from a study on lauric acid and pentaerythritol-based biolubricant.[1] |
Tribological Performance Under Pin-on-Disc Testing
The coefficient of friction (COF) and specific wear rate (SWR) are crucial indicators of a lubricant's ability to reduce friction and prevent wear between contacting surfaces.
| Lubricant | Load (N) | Sliding Speed (m/s) | Minimum COF | Specific Wear Rate (SWR) |
| PE Ester | 50 | 5 | ~0.08 | ~4.5 x 10^-6 mm³/Nm |
| SAE 30 | 50 | 5 | ~0.10 | ~6.0 x 10^-6 mm³/Nm |
| PE75 (75% PE, 25% SAE30) | 50 | 5 | ~0.06 | ~3.0 x 10^-6 mm³/Nm |
| PE Ester | 100 | 5 | ~0.09 | ~5.5 x 10^-6 mm³/Nm |
| SAE 30 | 100 | 5 | ~0.11 | ~7.0 x 10^-6 mm³/Nm |
| PE75 (75% PE, 25% SAE30) | 100 | 5 | ~0.07 | ~4.0 x 10^-6 mm³/Nm |
| Experimental data from a tribological investigation of PE ester for industrial air compressor applications.[2][3][4] |
Experimental Protocols
To ensure the validity and reproducibility of tribological studies, standardized experimental protocols are employed. The following methodologies are commonly used for investigating the performance of lubricants like vegetable oil-based PE esters.
Synthesis of Vegetable Oil-Based Pentaerythritol Esters
A common method for synthesizing PE esters from vegetable oils is through a two-step transesterification process.
-
First Transesterification: The vegetable oil is reacted with an alcohol (e.g., methanol) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs).
-
Second Transesterification: The resulting FAMEs are then reacted with pentaerythritol, typically in the presence of a catalyst and under vacuum, to yield the final pentaerythritol ester.
One study utilized an ultrasonic irradiation method to accelerate the reaction, completing the synthesis in approximately one hour, a significant reduction from the 5 to 9 hours required by conventional methods.[2] Another approach involves the esterification of fatty acids derived from waste cooking oil with pentaerythritol using a Dean-Stark distillation apparatus to remove water and drive the reaction to completion.[5][6]
Tribological Testing: Pin-on-Disc Tribometer
The friction and wear characteristics of the lubricants are often evaluated using a pin-on-disc tribometer according to the ASTM G99 standard.[2]
-
Apparatus: A stationary pin is brought into contact with a rotating disc, with the lubricant applied at the interface.
-
Test Parameters:
-
Measurements:
-
Coefficient of Friction (COF): Continuously measured throughout the test.
-
Specific Wear Rate (SWR): Calculated from the volume of material lost from the pin and/or disc.
-
-
Post-Test Analysis: The morphology of the worn surfaces is often examined using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) to understand the wear mechanisms.[2][3]
Tribological Testing: Four-Ball Tribometer
The wear preventive and extreme pressure properties of lubricants can be assessed using a four-ball tribometer, following ASTM standards such as ASTM D4172 and ASTM D2783.[7]
-
Apparatus: Three stationary steel balls are held in a cup, and a fourth ball is rotated against them under a specified load. The entire assembly is immersed in the lubricant being tested.[7]
-
Wear Preventive Characteristics (ASTM D4172):
-
Extreme Pressure Properties (ASTM D2783):
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the tribological investigation of vegetable oil-based pentaerythritol esters.
Caption: Experimental workflow for tribological investigation.
Conclusion
The experimental data consistently demonstrates that vegetable oil-based pentaerythritol esters exhibit excellent tribological properties, often outperforming conventional mineral oils in terms of reducing friction and wear. Furthermore, blending PE esters with mineral oils can lead to synergistic effects, resulting in lubricants with superior performance. The inherent advantages of vegetable oil-based PE esters, including their renewability and biodegradability, position them as a viable and environmentally responsible alternative for a wide range of lubricating applications. Continued research and development in this area are crucial for optimizing their performance and expanding their industrial use.
References
- 1. cmu.edu [cmu.edu]
- 2. tribology.rs [tribology.rs]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark Distillation for Potential Use as Biolubricant | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. koehlerinstrument.com [koehlerinstrument.com]
The Performance of Pentaerythritol Monooleate in Diverse Base Oils: A Comparative Analysis
Pentaerythritol monooleate (PEMO) is a synthetic ester lubricant that is gaining prominence in various industrial applications due to its favorable performance characteristics, including high lubricity, good thermal stability, and biodegradability. This guide provides a comprehensive evaluation of PEMO's performance in different base oils, offering a comparative analysis with other common synthetic esters. The information presented herein is intended for researchers, scientists, and formulation chemists in the lubricants industry.
Physicochemical Properties of Pentaerythritol Esters
Pentaerythritol esters are known for their excellent physicochemical properties, which make them suitable for a wide range of demanding applications.[1] These esters are synthesized through the esterification of pentaerythritol, a polyol, with fatty acids.[1] The resulting lubricants exhibit a high viscosity index, good low-temperature fluidity, and superior thermal and oxidative stability compared to conventional mineral oils.[2][3]
| Property | Typical Value/Range | Significance |
| Viscosity Index | High (often >140) | Indicates a low rate of viscosity change with temperature fluctuations, ensuring stable performance over a wide operating temperature range.[2] |
| Pour Point | Low | Excellent low-temperature fluidity, crucial for applications in cold environments.[4] |
| Flash Point | High | Reduced volatility and enhanced safety at high operating temperatures.[5] |
| Oxidative Stability | Good to Excellent | Resistance to degradation at elevated temperatures, leading to longer lubricant life.[2] |
| Biodegradability | Readily Biodegradable | Environmentally friendly characteristic, important for applications where lubricant leakage is a concern. |
Performance in Different Base Oils
Pentaerythritol esters, including PEMO, can be used as a primary base stock or as an additive to enhance the properties of other base oils, such as mineral oils and polyalphaolefins (PAOs).[6][7]
Mineral Oil Blends
When blended with mineral oil, pentaerythritol esters can significantly improve its lubricating properties. The addition of pentaerythritol esters has been shown to reduce power consumption by 55.4% compared to mineral oil alone in certain applications.[2] The polar nature of the ester molecules allows them to form a persistent lubricating film on metal surfaces, reducing friction and wear.
Polyalphaolefin (PAO) Blends
PAOs are synthetic hydrocarbon base oils known for their excellent thermal stability and low-temperature performance.[8] Blending pentaerythritol esters with PAOs can offer a synergistic effect, combining the high stability of PAOs with the superior lubricity and additive solvency of esters.[6] This makes such blends suitable for high-performance applications like engine oils and industrial gear oils.[7]
Comparative Performance with Other Synthetic Esters
While specific comparative data for this compound against other monoesters is limited in the readily available literature, we can infer its performance based on the general characteristics of pentaerythritol esters and compare them to other common synthetic esters like those based on trimethylolpropane (TMP) and neopentyl glycol (NPG).
| Performance Parameter | Pentaerythritol Esters (inferred for PEMO) | Trimethylolpropane (TMP) Esters | Neopentyl Glycol (NPG) Esters |
| Thermal & Oxidative Stability | Excellent | Good to Excellent | Good |
| Lubricity | Excellent | Excellent | Good |
| Low-Temperature Fluidity | Excellent | Good | Very Good |
| Hydrolytic Stability | Good | Good | Good |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable |
Experimental Protocols
To evaluate the performance of lubricants, several standard test methods are employed. Below are the detailed methodologies for key experiments.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid.
Apparatus: Four-Ball Wear Tester, consisting of one rotating steel ball on top of three stationary steel balls held in a cup.
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and covered with the lubricant to be tested.
-
A fourth 12.7 mm diameter steel ball is pressed with a force of 147 N (15 kgf) or 392 N (40 kgf) into the cavity formed by the three clamped balls for three-point contact.
-
The top ball is rotated at 1200 rpm for 60 minutes at a controlled temperature of 75°C.[9]
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported. A smaller wear scar indicates better wear prevention.[10][11]
Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products.
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
Procedure:
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath long enough for the sample to reach the test temperature.
-
The time is measured for a fixed volume of the liquid to flow under gravity through the capillary.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12][13]
Oxidation Stability (ASTM D943)
This test evaluates the oxidation stability of inhibited mineral oils, and can be adapted for synthetic esters.
Apparatus: Oxidation cell, oxygen delivery system, heating bath, catalyst coils (iron and copper).
Procedure:
-
A 300 mL sample of the oil is placed in the oxidation cell with 60 mL of distilled water and iron-copper catalyst coils.
-
The cell is immersed in a heating bath maintained at 95°C.
-
Oxygen is passed through the sample at a rate of 3 L/h.
-
The test is continued until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).
-
The oxidation lifetime is reported as the time in hours to reach the specified acid number.[14][15]
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the key tests.
Caption: Workflow for the Four-Ball Wear Test (ASTM D4172).
Caption: Workflow for the Kinematic Viscosity Test (ASTM D445).
Caption: Workflow for the Oxidation Stability Test (ASTM D943).
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 3. saatchi-global.com [saatchi-global.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentaerythritol ester vs. PAO-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 7. Pentaerythritol Ester Base Oil [basoils.com]
- 8. Why is PAO base oil more suitable for high-end engine lubricating oil?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 9. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 10. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 11. valoremchemicals.com.au [valoremchemicals.com.au]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 15. standards.iteh.ai [standards.iteh.ai]
A comparative study of the emulsifying properties of mono-, di-, and tri-esters of pentaerythritol.
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the emulsifying properties of mono-, di-, and tri-esters of pentaerythritol. While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, this document synthesizes available information on their physicochemical properties and outlines the standard experimental protocols for evaluating their performance as emulsifiers. This guide aims to provide a foundational understanding for researchers and professionals in drug development and formulation science.
Introduction to Pentaerythritol Esters
Pentaerythritol, a polyol with a compact neopentyl core and four primary hydroxyl groups, serves as a versatile building block for the synthesis of various esters.[1] The esterification of pentaerythritol with fatty acids, such as oleic acid, results in a range of esters with varying degrees of substitution: mono-, di-, tri-, and tetraesters. These esters have found applications in numerous industries, including cosmetics, lubricants, and potentially as emulsifying agents in pharmaceutical formulations.[2][3]
The emulsifying capacity of these esters is dictated by their molecular structure, specifically the balance between the hydrophilic pentaerythritol headgroup and the lipophilic fatty acid tails. The number of esterified fatty acids directly influences this hydrophilic-lipophilic balance (HLB), a critical parameter in the selection of an emulsifier for a specific application.
Physicochemical Properties
A key challenge in comparing the emulsifying properties of pure mono-, di-, and tri-esters of pentaerythritol is that their synthesis often results in a mixture of these components.[4] However, based on their molecular structures, we can infer a trend in their properties. As the number of lipophilic fatty acid chains increases, the ester becomes more oil-soluble, which is reflected in a lower HLB value.
Table 1: Comparison of Physicochemical Properties of Pentaerythritol Oleate Esters
| Property | Pentaerythritol Monooleate | Pentaerythritol Dioleate | Pentaerythritol Trioleate |
| Molecular Formula | C23H44O5[5] | C41H76O6[6] | C59H108O7 |
| Molecular Weight ( g/mol ) | 400.60[7] | 665.05[6] | 929.50 |
| Number of Free Hydroxyl Groups | 3[1] | 2[6] | 1 |
| Anticipated HLB Value | High (more hydrophilic) | Intermediate | Low (more lipophilic) |
| Expected Emulsion Type | Likely O/W | O/W or W/O | Likely W/O |
Experimental Protocols for Evaluating Emulsifying Properties
To rigorously compare the emulsifying performance of pentaerythritol esters, a series of standardized experimental protocols should be employed. These protocols are designed to quantify key parameters that determine the efficacy of an emulsifier.
Determination of Emulsion Stability
Emulsion stability is a critical measure of an emulsifier's performance, indicating its ability to prevent phase separation over time.
Methodology:
-
Preparation of Emulsions: Prepare oil-in-water (O/W) emulsions using a standardized formulation, varying only the type of pentaerythritol ester (mono-, di-, or tri-ester) at a fixed concentration. A typical formulation might consist of 20% oil phase and 80% aqueous phase, with the emulsifier incorporated at 1-5% (w/w).
-
Homogenization: Subject the mixture to high-shear homogenization to ensure a consistent initial droplet size distribution.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Observe for any signs of creaming, coalescence, or phase separation.
-
Thermal Cycling: Subject the emulsions to multiple temperature cycles (e.g., from 4°C to 45°C) over several days to assess their stability under thermal stress.
-
-
Long-Term Stability: Store the emulsions at controlled ambient and elevated temperatures and visually inspect for phase separation at regular intervals over a period of weeks or months.
Droplet Size Analysis
The size of the droplets in an emulsion is a key indicator of its stability and can influence the bioavailability of encapsulated drugs.
Methodology:
-
Sample Preparation: Dilute the emulsion with an appropriate solvent (typically the continuous phase) to a suitable concentration for analysis to prevent multiple scattering effects.
-
Measurement: Utilize a laser diffraction particle size analyzer to measure the droplet size distribution.
-
Data Analysis: Record the mean droplet diameter (e.g., D[4][8] - volume weighted mean) and the polydispersity index (PDI), which indicates the breadth of the droplet size distribution. A smaller and more uniform droplet size generally corresponds to a more stable emulsion.[9][10]
Surface Tension Measurement
The ability of an emulsifier to reduce the interfacial tension between the oil and water phases is fundamental to its function.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of the pentaerythritol esters at various concentrations.
-
Measurement: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of the solutions at a controlled temperature.
-
Data Analysis: Plot surface tension as a function of the logarithm of the emulsifier concentration. The concentration at which the surface tension plateaus is the critical micelle concentration (CMC). A lower CMC and a greater reduction in surface tension indicate a more efficient emulsifier.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Emulsion Stability Testing.
Caption: Workflow for Droplet Size Analysis of Emulsions.
Caption: Workflow for Surface Tension Measurement.
Conclusion
References
- 1. This compound | 10332-32-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. saatchi-global.com [saatchi-global.com]
- 4. WO2006094701A1 - Emulsifier composition based on pentaerythritol esters and alkoxylated nonionic emulsifiers - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Pentaerythritol dioleate|lookchem [lookchem.com]
- 7. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. researchgate.net [researchgate.net]
- 10. Droplet-size distribution and stability of lipid injectable emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentaerythritol Monooleate: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the responsible management of chemical substances is paramount in a laboratory setting. This document outlines the essential procedures for the proper disposal of pentaerythritol monooleate, ensuring the safety of personnel and the protection of the environment.
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is not considered dangerous goods for transport.[1][2][3] However, proper disposal is still crucial to maintain a safe and compliant laboratory environment. The following procedures are based on safety data sheets and general chemical waste disposal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, a lab coat, and suitable chemical-resistant gloves.[1][4] In case of a spill, contain the material using a non-flammable absorbent and place it in a designated container for disposal.[2][5] Avoid generating dust if handling a solid form of a related compound.[4][6]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that avoids environmental release and complies with local and national regulations.[1]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound. The label should include the full chemical name and indicate that it is non-hazardous waste.
-
Do not mix this compound with hazardous wastes such as flammable liquids, corrosive materials, or reactive chemicals.[7]
2. Containerization:
-
Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or other plastic containers are generally suitable.[8]
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Do not overfill the container.
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container closed when not in use.
-
Store away from incompatible materials.[2]
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash. [1][2][8]
-
The primary recommended disposal method is through a licensed waste disposal contractor.[2]
-
When recycling is not an option, incineration or landfill by a licensed facility may be considered.[2]
-
Empty containers that previously held this compound should be handled in the same manner as the substance itself, unless thoroughly decontaminated.[1]
Regulatory and Hazard Data
While this compound is not classified as hazardous, it is essential to be aware of the general regulatory framework governing chemical waste. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9]
| Parameter | Classification/Value | Reference |
| GHS Hazard Classification | Not classified as hazardous | [1][3] |
| Aquatic Hazard | Not classified as hazardous to the aquatic environment | [1] |
| Transport Regulations (DOT, IMDG, IATA) | Not subject to transport regulations | [1][2] |
| RCRA Regulated Waste | No | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
This guide provides a clear, procedural framework for the safe and compliant disposal of this compound. By adhering to these steps, researchers and laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the substance's Safety Data Sheet (SDS) for the most current information.
References
- 1. chemos.de [chemos.de]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. This compound | C23H44O5 | CID 6436366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 7. youtube.com [youtube.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Safeguarding Your Research: A Guide to Handling Pentaerythritol Monooleate
For researchers, scientists, and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pentaerythritol monooleate, ensuring both personal safety and the integrity of your research. While this compound is not classified as a hazardous substance, adhering to best practices in chemical handling is crucial.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and proper use of PPE is the first line of defense against potential exposure and contamination.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1-compliant | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Tested according to EN 374 (e.g., Nitrile, Neoprene) | Prevents direct skin contact with the substance.[3] |
| Body Protection | Laboratory coat or disposable gown | Standard | Protects clothing and skin from accidental spills.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required when ventilation is inadequate | Protects against inhalation of aerosols or mists.[3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemicals ensures safety and minimizes the risk of contamination. The following workflow outlines the key steps for managing this compound within a laboratory setting.
Procedural Guidance
Receiving and Storage:
Upon receiving this compound, inspect the container for any damage or leaks. Verify that the label is intact and legible. Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1][4] The container should be kept tightly closed when not in use.[1]
Handling and Use:
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Before beginning any work, ensure you are wearing the appropriate PPE as detailed in the table above. General occupational hygiene practices should be followed, including washing hands thoroughly after handling the substance and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and laundered before reuse.[1]
Experimental Protocols:
When incorporating this compound into experimental protocols, be mindful of its physical state (liquid) and handle it accordingly to prevent splashes and aerosol generation.[2][3] All procedures should be clearly documented in your laboratory notebook, including the quantities used and any safety observations.
Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spilled material with a non-flammable absorbent material, such as sand or earth, and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment. Do not empty the substance into drains or release it into the environment.[3] All waste material, including contaminated absorbents and empty containers, should be disposed of through a licensed waste disposal contractor.[1] Handle contaminated packages in the same manner as the substance itself.[3] By following these guidelines, you contribute to a safer research environment and ensure compliance with regulatory standards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
